3-(Difluoromethoxy)piperidine
説明
The exact mass of the compound 3-(Difluoromethoxy)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Difluoromethoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(difluoromethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-91-9 | |
| Record name | 3-(difluoromethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, enhanced membrane permeability, and favorable alterations in acidity. The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Consequently, the synthesis of 3-(difluoromethoxy)piperidine presents a valuable building block for the development of novel therapeutics.
This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 3-(difluoromethoxy)piperidine. The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale behind the chosen methodologies, reflecting a synthesis of technical accuracy with field-proven insights.
Strategic Overview: A Two-Stage Approach
The most logical and efficient pathway to 3-(difluoromethoxy)piperidine involves a two-stage process. This strategy hinges on the initial preparation of a protected piperidine precursor, followed by the key difluoromethoxylation step and subsequent deprotection. The use of a protecting group for the piperidine nitrogen is crucial to prevent side reactions during the O-difluoromethylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the proposed reaction conditions and its straightforward removal.
The overall synthetic workflow can be visualized as follows:
Sources
3-(Difluoromethoxy)piperidine CAS number and molecular weight
Advanced Fluorinated Building Blocks in Medicinal Chemistry
Executive Summary
3-(Difluoromethoxy)piperidine represents a high-value fluorinated building block used extensively in modern drug discovery. As a bioisostere of the methoxy group, the difluoromethoxy moiety (-OCF₂H) offers a unique combination of lipophilicity modulation and hydrogen bond donor capability, often improving metabolic stability and membrane permeability compared to non-fluorinated analogs.[1] This guide provides a comprehensive technical analysis of the compound, focusing on the (3S)-enantiomer (CAS 1638744-46-3), including synthesis protocols, physicochemical properties, and application strategies.
Part 1: Chemical Identity & Properties[2][3][4][5]
The following data focuses on the (3S)-enantiomer hydrochloride salt, which is the most common form supplied for asymmetric synthesis.
Table 1: Physicochemical Specifications
| Property | Specification |
| Compound Name | (3S)-3-(Difluoromethoxy)piperidine hydrochloride |
| CAS Number | 1638744-46-3 |
| Molecular Formula | C₆H₁₁F₂NO[2][3] · HCl |
| Molecular Weight | 187.62 g/mol (Salt) / 151.15 g/mol (Free Base) |
| Structure (SMILES) | C1CC(CNC1)OC(F)F.Cl (HCl Salt) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, Methanol |
| pKa (Calc.) | ~8.5 (Piperidine Nitrogen), ~11 (Difluoromethoxy proton - extremely weak acid) |
Part 2: Structural Significance & Bioisosterism[1][6]
The strategic value of 3-(difluoromethoxy)piperidine lies in the specific properties of the -OCF₂H group. Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and electron-withdrawing, the difluoromethoxy group retains a hydrogen atom that significantly alters its interaction profile.
The "Lipophilic Hydrogen Bond Donor"
The proton on the difluoromethoxy group is sufficiently acidic to act as a weak hydrogen bond donor (HBD).[4] This allows the moiety to:
-
Mimic Hydroxyl Groups: It can replace an -OH group to reduce polarity (improving permeability) while maintaining a key H-bond interaction.
-
Mimic Methoxy Groups: It acts as a metabolically stable bioisostere of -OCH₃, blocking O-dealkylation metabolic pathways.[3]
Graphviz Diagram: Bioisosteric Logic
The following diagram illustrates the decision matrix for selecting the difluoromethoxy scaffold in lead optimization.
Part 3: Synthesis Protocol
The synthesis of 3-(difluoromethoxy)piperidine requires careful handling of the difluorocarbene source. The following protocol describes the synthesis of the (S)-enantiomer starting from commercially available (S)-N-Boc-3-hydroxypiperidine.
Reaction Scheme Overview
-
Protection: (S)-3-Hydroxypiperidine
(S)-N-Boc-3-hydroxypiperidine (if starting from free amine). -
Difluoromethylation: Reaction with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate).[5]
-
Deprotection: Acidic cleavage of the Boc group.
Detailed Methodology
Step 1: Difluoromethylation of (S)-N-Boc-3-hydroxypiperidine
-
Reagents: (S)-N-Boc-3-hydroxypiperidine (1.0 eq), Sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide) or DMF/Water mixture.
-
Procedure:
-
Dissolve (S)-N-Boc-3-hydroxypiperidine in DMF (0.5 M concentration) under an inert atmosphere (N₂).
-
Add K₂CO₃ and heat the mixture to 70°C.
-
Slowly add a solution of Sodium chlorodifluoroacetate in DMF dropwise over 2 hours. Note: Slow addition is critical to control the evolution of CO₂ and prevent rapid polymerization of the generated difluorocarbene.
-
Maintain temperature at 90-100°C for 4–6 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield (S)-N-Boc-3-(difluoromethoxy)piperidine.
-
Step 2: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the intermediate from Step 1 in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Stir at room temperature for 2–4 hours until TLC indicates consumption of starting material.
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry to obtain (3S)-3-(difluoromethoxy)piperidine hydrochloride .
-
Graphviz Diagram: Synthesis Workflow
Part 4: Medicinal Chemistry Applications[1][5][6][9][10]
Case Study: Dopamine Receptor Antagonists
Research into Dopamine D4 receptor antagonists has utilized the 3-(difluoromethoxy)piperidine scaffold to optimize binding affinity and selectivity. In these systems, the difluoromethoxy group serves a dual purpose:
-
Conformational Lock: The anomeric effect associated with the O-C-F bonds can influence the ring conformation (axial vs. equatorial preference), orienting the piperidine nitrogen for optimal receptor interaction.
-
Lipophilicity Tuning: Compared to a methoxy group, the difluoromethoxy group increases LipE (Lipophilic Efficiency) by lowering logP while maintaining specific polar interactions.
Comparative Properties
When replacing a standard ether linkage with a difluoromethyl ether in a piperidine scaffold:
| Substituent | H-Bond Donor? | Metabolic Stability | |
| -OCH₃ | Reference | No | Low (O-demethylation) |
| -OCF₃ | +0.9 | No | High |
| -OCF₂H | +0.6 | Yes (Weak) | High |
Part 5: Handling and Safety[6]
-
Hazards: The hydrochloride salt is an irritant. Standard PPE (gloves, goggles, lab coat) is required.
-
Storage: Hygroscopic. Store in a desiccator at -20°C or 4°C.
-
Reactivity: Avoid strong oxidizing agents. The free base is a secondary amine and will react with electrophiles (acid chlorides, aldehydes, etc.).
References
-
Chemical Source Data: "Product: (3S)-3-(Difluoromethoxy)piperidine hydrochloride". ChemSrc / Aladdin Reagents. Accessed Feb 2026. Link
-
Difluoromethylation Methodology: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept". Journal of Medicinal Chemistry, 2017. Link
-
Synthesis Application: Saeedi, S., et al. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist".[3] ChemMedChem, 2025. Link
-
Reagent Guide: "Sodium chlorodifluoroacetate as a difluorocarbene source". Organic Chemistry Portal. Link
-
General Piperidine Synthesis: "Preparation of (S)-N-Boc-3-hydroxypiperidine". Google Patents / CN105439939A. Link
Sources
Structural Analysis of 3-(Difluoromethoxy)piperidine: A Technical Guide
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the 3-(difluoromethoxy)piperidine scaffold represents a strategic "fluorine scan" modification of the classical 3-methoxypiperidine or 3-hydroxypiperidine motifs. The introduction of the difluoromethoxy group (
-
Lipophilicity Modulation: It increases
compared to the parent alcohol while avoiding the high lipophilicity of a trifluoromethoxy group. -
Metabolic Blocking: The
bonds protect the methoxy position from oxidative O-dealkylation by CYP450 enzymes. -
Hydrogen Bond Donor Capability: Unlike
or , the proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially engaging in unique binding interactions within a receptor pocket.
This guide provides a rigorous structural analysis framework for researchers synthesizing or characterizing this moiety, focusing on the unique spectroscopic signatures arising from its chirality and fluorination.
Molecular Architecture & Stereochemistry
Chirality and Diastereotopicity
3-(Difluoromethoxy)piperidine possesses a single chiral center at the C3 position. Consequently, the molecule exists as a pair of enantiomers (
Critical Analytical Insight:
The chirality at C3 renders the two fluorine atoms of the
Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The 3-substituent (
-
Steric Bulk: Generally favors the equatorial position.
-
Anomeric Effect: The electronegative oxygen can influence preference, though less strictly than in pyranoses.
-
Intramolecular H-Bonding: In the free base form, the acidic proton of
may interact with the piperidine nitrogen lone pair, stabilizing specific conformers.
Synthesis Context & Impurity Profiling
To accurately analyze the compound, one must understand its genesis.[1] The most common synthetic route involves the reaction of N-protected 3-hydroxypiperidine with a difluorocarbene source.
Common Impurities
| Impurity Type | Origin | Analytical Marker |
| Starting Material | Unreacted 3-hydroxypiperidine | Absence of |
| N-Alkylation | Reaction at Nitrogen (if protecting group fails) | |
| Elimination Product | Dehydration to tetrahydropyridine | Olefinic protons in |
Spectroscopic Characterization Protocols
This section details the self-validating protocols for structural confirmation.
Nuclear Magnetic Resonance (NMR)
Solvent Selection: Use DMSO-d
Protocol A:
F NMR (The Fingerprint)
-
Setup: Decouple
H if possible to simplify the spectrum initially, then run coupled to measure . -
Expectation:
-
Chemical Shift:
-80.0 to -85.0 ppm.[2][3] -
Pattern: Look for a distinctive AB system (
Hz) if the chiral center influence is strong. If rotation is fast/influence weak, it may appear as a doublet. -
Validation: The signal must appear in this region. A signal at -50 ppm suggests
(impurity); a signal at -110 to -130 ppm suggests aromatic fluorine or (not ).
-
Protocol B:
H NMR (Connectivity)
-
The "t" Signal: The proton on the difluoromethyl group (
) is the most diagnostic feature.-
Shift:
6.0 – 6.8 ppm (typically a triplet, Hz). -
Appearance: This triplet is often broad or splits further into a doublet of doublets due to the diastereotopic fluorines.
-
-
Ring Protons:
-
C2-H and C6-H (adjacent to N):
2.5 – 3.2 ppm (multiplets). -
C3-H (methine):
3.5 – 4.0 ppm (multiplet, shifts downfield due to oxygen).
-
Protocol C:
C NMR
-
The Triplet Carbon: The
carbon appears as a triplet due to C-F coupling.-
Shift:
115 – 120 ppm.[3] -
Coupling:
Hz. -
Validation: If this triplet is missing, the difluoromethyl group is not present.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
expected.[4] -
Fragmentation:
-
Loss of
Da ( radical) is rare in soft ionization but possible in EI. -
Loss of
(20 Da) is a common fragmentation pathway for difluoromethyl ethers.
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for validating the structure of 3-(difluoromethoxy)piperidine, distinguishing it from common synthetic failures.
Caption: Analytical decision tree for structural validation, highlighting key spectroscopic checkpoints (NMR shifts and coupling constants) to rule out common synthetic byproducts.
Physicochemical Implications (Data Summary)
The substitution of a methoxy group with a difluoromethoxy group drastically alters the electronic landscape of the piperidine ring.
| Property | 3-Methoxypiperidine | 3-(Difluoromethoxy)piperidine | Implication for Drug Design |
| pKa (Base) | ~9.6 | ~8.4 | Reduced Basicity: The electron-withdrawing effect of fluorine lowers the pKa of the piperidine nitrogen, potentially improving oral bioavailability and blood-brain barrier penetration. |
| LogP | ~0.6 | ~1.1 | Increased Lipophilicity: Fluorination increases lipophilicity, aiding membrane permeability. |
| H-Bonding | Acceptor Only | Acceptor + Weak Donor | Binding Affinity: The |
| Metabolic Stability | Low (O-demethylation) | High | Half-life Extension: The C-F bond is resistant to oxidative metabolism.[5] |
Conformational Analysis Diagram
The following diagram visualizes the equilibrium and the specific electronic effects governing the 3-position substituent.
Caption: Conformational equilibrium of 3-(difluoromethoxy)piperidine. While sterics favor the equatorial form, intramolecular H-bonding (NH...F) can stabilize the axial conformer in non-polar solvents.
References
-
Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. Tetrahedron. [Link]
-
PubChem Database. (2025). Compound Summary: Piperidine Derivatives. National Library of Medicine. [Link]
-
Saeedi, S., et al. (2025).[6] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. ChemMedChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Piperidinemethanol(4606-65-9) 1H NMR [m.chemicalbook.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Difluoromethoxy)piperidine: A Strategic Scaffold for Physicochemical Tuning
Executive Summary
3-(Difluoromethoxy)piperidine represents a high-value chemical scaffold in modern medicinal chemistry, offering a precise balance between lipophilicity, metabolic stability, and basicity. Unlike its methoxy or trifluoromethoxy counterparts, the 3-difluoromethoxy (-OCHF₂) moiety functions as a lipophilic hydrogen bond donor, a unique property that can enhance target binding affinity while simultaneously blocking oxidative metabolism at the 3-position.
This technical guide details the rationale for deploying this scaffold, provides a validated synthetic workflow using bench-stable difluorocarbene precursors, and analyzes its impact on ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Part 1: Chemical Rationale & Physicochemical Properties
The Fluorine Effect: Beyond Lipophilicity
The incorporation of the -OCHF₂ group at the 3-position of the piperidine ring introduces specific electronic and steric effects that distinguish it from standard ether linkages.
-
Lipophilic Hydrogen Bond Donor: The C-H bond in the difluoromethoxy group is sufficiently polarized by the two geminal fluorine atoms to act as a weak hydrogen bond donor (HBD). This allows the scaffold to engage in unique interactions with protein backbone carbonyls or water networks within a binding pocket, a feature absent in -OCH₃ or -OCF₃ analogs.
-
Metabolic Blockade: The 3-position of piperidine is often a "soft spot" for metabolic oxidation (hydroxylation). Substitution with -OCHF₂ effectively blocks this site. Furthermore, the -OCHF₂ group itself is resistant to O-dealkylation by Cytochrome P450 enzymes, unlike the metabolically labile methoxy group.
-
Basicity Modulation (pKa): The electron-withdrawing nature of the -OCHF₂ group (Hammett σI ≈ 0.35) reduces the electron density on the piperidine nitrogen via through-bond inductive effects.
-
Piperidine pKa: ~11.0
-
3-Methoxypiperidine pKa: ~9.5
-
3-(Difluoromethoxy)piperidine pKa: ~8.2 – 8.8 (Estimated)
-
Impact: Lowering the pKa brings the molecule closer to physiological pH (7.4), increasing the fraction of the neutral species. This often correlates with improved membrane permeability and blood-brain barrier (BBB) penetration.
-
Comparative Analysis: Scaffold Properties
| Property | 3-Methoxy (-OCH₃) | 3-(Difluoromethoxy) (-OCHF₂) | 3-(Trifluoromethoxy) (-OCF₃) |
| H-Bond Character | Acceptor Only | Acceptor + Weak Donor | Acceptor Only (Weak) |
| Lipophilicity ( | Base Value | +0.3 to +0.6 | +1.0 to +1.2 |
| Metabolic Stability | Low (O-demethylation) | High (Resistant) | Very High |
| Conformation | Flexible | Anomeric/Gauche Preference | Anomeric Preference |
Part 2: Synthetic Methodologies
The synthesis of 3-(difluoromethoxy)piperidine relies on the O-difluoromethylation of the alcohol precursor. Direct use of chlorodifluoromethane (Freon-22) gas is obsolete in many labs due to environmental regulations and handling difficulty. Modern protocols utilize bench-stable difluorocarbene sources.[1]
Strategic Visual: Synthetic Pathway Selection
Figure 1: Decision tree for the synthesis of the 3-(difluoromethoxy)piperidine scaffold. Method A is detailed below for laboratory-scale synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via TMSCF₂Br (Laboratory Scale)
This protocol utilizes (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), a reagent that generates difluorocarbene under mild conditions, avoiding the harsh basicity that can cause racemization or side reactions.
Target Molecule: tert-Butyl 3-(difluoromethoxy)piperidine-1-carboxylate
1. Reagents & Setup
-
Substrate: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv)
-
Reagent: TMSCF₂Br (2.0 – 3.0 equiv)
-
Activator: Potassium Acetate (KOAc) or Potassium Fluoride (KF) (0.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Atmosphere: Argon or Nitrogen (Inert)
2. Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 g, 4.97 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Add KOAc (98 mg, 1.0 mmol, 0.2 equiv). Ensure the salt is finely powdered to assist solubility/interaction.
-
Difluorocarbene Generation: Cool the mixture to 0°C. Add TMSCF₂Br (2.02 g, 9.94 mmol, 2.0 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours. The reaction progress should be monitored by ¹⁹F NMR (look for doublet at ~ -82 ppm, J ≈ 72 Hz) or TLC.
-
Note: If conversion is incomplete, an additional 1.0 equiv of TMSCF₂Br and activator may be added.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60–85%.[2]
-
3. Deprotection (Boc Removal)[3]
-
Reaction: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM) at 0°C.
-
Completion: Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the starting material mass.
-
Isolation: Concentrate in vacuo. For the free base, redissolve in DCM, wash with saturated Na₂CO₃, dry, and concentrate. For the salt, azeotrope with toluene to remove excess TFA.
Part 4: Medicinal Chemistry Applications & SAR Logic
The 3-(difluoromethoxy)piperidine scaffold is particularly effective when optimizing "Southern" or "Western" fragments of GPCR ligands or kinase inhibitors where a piperidine ring is already present but suffers from metabolic liability.
Mechanistic Diagram: Bioisosteric Replacement Logic[4]
Figure 2: Strategic rationale for replacing a methoxy group with a difluoromethoxy group in lead optimization.
Case Study Relevance
While specific clinical candidates solely defined by this scaffold are proprietary, the difluoromethoxy motif has been successfully validated in compounds like Roflumilast (COPD treatment) and Pantoprazole (PPI). In the context of piperidines, recent research into Dopamine D4 receptor antagonists has highlighted the utility of fluorinated ether piperidines to tune CNS Multi-Parameter Optimization (MPO) scores by balancing lipophilicity (LipE) and basicity.
References
-
Xie, Q., et al. (2017).[4] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition, 56(12), 3206-3210.[4] Link
-
Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Saeedi, S., et al. (2025).[3][6] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem, 20(15), e202500298. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Chemical Reviews, 121(3), 1623-1665. Link
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
understanding the pKa of 3-(Difluoromethoxy)piperidine
Physicochemical Profiling: The pKa of 3-(Difluoromethoxy)piperidine
Executive Summary
The precise pKa of 3-(Difluoromethoxy)piperidine is a critical parameter in medicinal chemistry, governing its ionization state, membrane permeability (LogD), and binding affinity. While unsubstituted piperidine exhibits a pKa of ~11.2, the introduction of a 3-difluoromethoxy (-OCHF
Part 1: Structural Analysis & Theoretical Framework
To understand the pKa of this specific scaffold, we must deconstruct the electronic and steric forces at play.[1] The pKa is not merely a number; it is the result of the stability difference between the protonated cation (
Electronic Effects: The Inductive Pull
The -OCHF
-
Mechanism: The high electronegativity of the fluorine atoms pulls electron density from the methoxy carbon, which in turn pulls from the oxygen.[1] This oxygen, attached to the C3 position of the piperidine ring, exerts a strong through-bond inductive effect (
) on the piperidine nitrogen.[1] -
Result: The electron density available at the nitrogen lone pair is reduced.[1] Furthermore, the protonated ammonium species is destabilized by the nearby dipoles, increasing the acidity of the conjugate acid (lowering the pKa).
Table 1: Comparative pKa and Electronic Parameters
| Substituent (at C3) | Hammett | pKa (Experimental/Predicted) | Effect on Basicity |
| -H (Unsubstituted) | 0.00 | 11.22 | Baseline |
| -OMe (Methoxy) | 0.25 | ~10.4 | Weak EWG |
| -F (Fluoro) | 0.52 | ~9.0 | Strong EWG |
| -OCHF | 0.58 | 8.8 – 9.2 (Est.) | Very Strong EWG |
Conformational Bias: The "Fluorine Effect"
The pKa of piperidines is conformation-dependent.[1] The -OCHF
-
Equatorial Preference: Steric bulk generally favors the equatorial position to avoid 1,3-diaxial interactions.[1]
-
Axial Preference (The Gauche Effect): In protonated 3-fluoropiperidines, an axial conformation is often stabilized by an electrostatic attraction between the positively charged nitrogen (
) and the electronegative fluorine. The -OCHF group retains some of this character, potentially stabilizing the protonated form more than steric arguments would suggest, which can subtly elevate the pKa compared to a purely inductive prediction.[1]
Part 2: Visualization of Electronic Pathways[1]
The following diagram illustrates the inductive withdrawal path that lowers the pKa.
Figure 1: The electron-withdrawing cascade from the difluoromethyl group reduces the electron density at the nitrogen center.
Part 3: Experimental Determination Protocols
Since theoretical predictions can vary by
Protocol A: Potentiometric Titration (The Gold Standard)
This method is preferred for compounds with reasonable water solubility (>0.5 mM).[1]
Equipment: Automated Titrator (e.g., Sirius T3 or Metrohm).[1] Reagents: 0.15 M KCl (Ionic Strength Adjuster), 0.5 M KOH (Carbonate-free), 0.5 M HCl.
Step-by-Step Methodology:
-
Sample Prep: Weigh 1–3 mg of 3-(Difluoromethoxy)piperidine hydrochloride into the assay vial.
-
Dissolution: Add 1.5 mL of 0.15 M KCl solution. Ensure complete dissolution. If the compound is the free base, add 1 equivalent of HCl to start in the protonated form.[1]
-
Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.[1]
-
Sample Titration: Titrate with KOH from pH 2.0 to pH 12.0.
-
Note: The instrument injects sub-microliter volumes of base, waiting for electrode stability (dV/dt < limit) at each step.[1]
-
-
Data Processing: Use the Bjerrum difference plot. The point of half-neutralization (where [BH
] = [B]) corresponds to the pKa.-
Quality Control: Look for a "Fit Quality" or "Weighted Sum of Squares" < 1.0.[1]
-
Protocol B: F NMR-pH Titration (For Fluorinated Analogs)
This method is highly specific and avoids interference from impurities that lack fluorine.[1]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 6 to pH 12 in D
O. -
Sample Prep: Dissolve the compound in each buffer (concentration ~100
M). -
Acquisition: Acquire
F NMR spectra for each sample.-
Observation: The chemical shift (
) of the -CF H group will shift as the nitrogen deprotonates due to the change in the local electronic environment.
-
-
Plotting: Plot the Chemical Shift (
) vs. pH.[1] -
Calculation: Fit the data to the Henderson-Hasselbalch sigmoidal equation:
Part 4: Implications for Drug Design[1][2][3]
Understanding this pKa shift allows for precise "Physicochemical Tuning."[1]
-
LogD Modulation: At physiological pH (7.4), a standard piperidine (pKa 11.[1]2) is >99.9% ionized (cationic).[1] 3-(Difluoromethoxy)piperidine (pKa ~9.[1]0) will have a higher fraction of neutral species (~2.5%) at pH 7.4.[1]
-
Benefit: Significantly improved passive membrane permeability compared to the parent piperidine.[1]
-
-
Lipophilic Hydrogen Bond Donor: The -CF
H moiety is not just a passive lump of fat; it acts as a weak hydrogen bond donor (Bioisostere for -OH or -SH).[1] This allows the molecule to maintain specific binding interactions while increasing lipophilicity.[1]
Workflow: From Synthesis to Data
Figure 2: Operational workflow for synthesizing and validating the physicochemical properties.
References
-
Hanser, T., et al. (2004).[1] "pKa-based prediction of the lipophilicity of ampholytes." Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link
-
Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Erickson, J. A., et al. (2010).[1] "Lessons learned from the pKa values of 500 amine drugs." Molecular Pharmaceutics. Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link
Sources
Technical Guide: 3-(Difluoromethoxy)piperidine in Medicinal Chemistry
Executive Summary
The 3-(Difluoromethoxy)piperidine scaffold represents a strategic bioisostere in modern drug discovery. It serves as a critical tool for modulating the lipophilicity, metabolic stability, and basicity of piperidine-containing drugs. Unlike the trifluoromethoxy group (-OCF
This guide provides a comprehensive workflow for integrating this moiety into lead optimization campaigns, focusing on:
-
Physicochemical Modulation: Tuning
and piperidine . -
Synthetic Protocol: A robust, scalable method using sodium chlorodifluoroacetate (SCDA).
-
Metabolic Stability: Blocking oxidative metabolism (CYP450) and glucuronidation.
Physicochemical Profiling
The strategic value of the 3-(difluoromethoxy) group lies in its ability to occupy a "Goldilocks" zone between methoxy (-OCH
Comparative Properties Table
The following data illustrates the shift in properties when substituting the 3-position of a piperidine scaffold.
| Property | -H (Unsubstituted) | -OH (Hydroxy) | -OCH | -OCHF | -OCF |
| Electronic Effect | Neutral | Donor (+M) | Donor (+M) | Withdrawing (-I) | Strong Withdrawing (-I) |
| H-Bonding | None | Donor/Acceptor | Acceptor | Weak Donor / Weak Acceptor | None |
| Lipophilicity ( | 0.0 | -1.5 to -1.0 | -0.2 | +0.6 | +1.1 |
| Metabolic Liability | Low | High (Glucuronidation) | High (O-dealkylation) | Low (Blocked) | Low (Blocked) |
| Piperidine | ~11.0 | ~10.0 | ~10.2 | ~8.5 - 9.0 | ~8.0 |
The Basicity Modulation Effect
The electron-withdrawing nature of the fluorine atoms exerts a negative inductive effect (-I) through the ether linkage. This reduces the electron density on the piperidine nitrogen, lowering its
-
Impact: This lowers the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing liability for hERG channel inhibition, which often correlates with high basicity.
Synthetic Protocol: O-Difluoromethylation
Direct difluoromethylation of alcohols is superior to building the scaffold from acyclic precursors. The preferred modern reagent is Sodium Chlorodifluoroacetate (SCDA) , which acts as a solid source of difluorocarbene (:CF
Reaction Mechanism
The reaction proceeds via the thermal decarboxylation of SCDA to generate difluorocarbene.[1] The carbene acts as an electrophile, inserting into the O-H bond of the alcohol (activated as an alkoxide).
Detailed Protocol
Target: tert-Butyl 3-(difluoromethoxy)piperidine-1-carboxylate Precursor: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
Reagents:
-
Substrate: N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base: Cesium carbonate (Cs
CO ) (0.5 equiv) - Catalytic base is often sufficient as SCDA is a salt, but stoichiometric base ensures full conversion. -
Solvent: DMF (Dimethylformamide) or NMP (anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1][2] -
Dissolution: Add N-Boc-3-hydroxypiperidine (10 mmol) and Cs
CO (5 mmol) to the flask. Add anhydrous DMF (30 mL). Stir at room temperature for 15 minutes. -
Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (25 mmol).
-
Reaction (Critical Step):
-
Heat the mixture to 95–100 °C .
-
Note: Gas evolution (CO
) will occur. Ensure the system is vented through a bubbler to prevent pressure buildup. -
Stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass will show +50 Da shift from starting material).
-
-
Quench & Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a clear oil.
Quality Control (QC)
-
F NMR: The difluoromethoxy group shows a characteristic signal—a doublet (due to coupling with the geminal proton) around
to ppm ( Hz). -
H NMR: Look for the triplet (which appears as a triplet of doublets due to F coupling) at
ppm for the proton.
Visualization of Workflows
Synthetic Pathway
The following flowchart illustrates the critical decision points and flow for synthesizing the scaffold.
Caption: Figure 1. Step-wise synthetic workflow for the generation of 3-(difluoromethoxy)piperidine from the N-Boc alcohol precursor.
Lead Optimization Logic (SAR)
When should a medicinal chemist deploy this scaffold?
Caption: Figure 2. Decision tree for substituting methoxy/hydroxy groups with difluoromethoxy during lead optimization.
Application Case Study: Metabolic Stability
Scenario: A piperidine-based lead compound exhibits high intrinsic clearance (
Intervention:
Replacing the -OCH
-
Steric/Electronic Blockade: The C-F bond is stronger and sterically larger than C-H, preventing the approach of CYP450 enzymes responsible for O-dealkylation.
-
Lipophilicity Management: While fluorine increases LogP, the -OCHF
group is less lipophilic than a -CF or -OCF group, preventing the molecule from becoming a "grease ball" (which would increase non-specific binding).
Outcome:
The -OCHF
References
-
Organic Syntheses. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate.[5][1][2] Org.[1][2][6][7][8] Synth. 2024, 101, 164–180.[2] Retrieved from [Link]
-
Zafrani, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Müller, K., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.[3] Retrieved from [Link]
-
Saeedi, S., et al. (2025).[10][11] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. ChemMedChem.[3] Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Difluoromethoxy)piperidine as a building block for drug discovery
Application Note: 3-(Difluoromethoxy)piperidine as a Building Block for Drug Discovery
Executive Summary
3-(Difluoromethoxy)piperidine represents a high-value building block in modern drug discovery, particularly for Central Nervous System (CNS) targets. It serves as a tactical bioisostere for 3-methoxypiperidine and 3-hydroxypiperidine moieties. The difluoromethoxy group (-OCHF
Strategic Rationale: The "Lipophilic Hydrogen Bond Donor"
The incorporation of fluorine is a standard tactic to modulate pKa and lipophilicity. However, the -OCHF
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the -OCHF
group resistant to Cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy groups. -
pKa Modulation: The electron-withdrawing nature of the fluorine atoms (
) lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the methoxy analog. This reduction (from ~9.5 to ~8.5) often improves membrane permeability and reduces lysosomal trapping while maintaining sufficient basicity for target engagement. -
Conformational Adaptability: Unlike the rigid -OCF
, the -OCHF proton can function as a weak hydrogen bond donor, allowing the molecule to adapt its conformation to binding pockets or solvent environments (the "chameleon effect").
Physicochemical Comparison Table
| Property | 3-Methoxypiperidine | 3-(Difluoromethoxy)piperidine | 3-(Trifluoromethoxy)piperidine |
| Electronic Effect | Electron Donating (+M) | Weakly Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| Lipophilicity ( | Reference (0.0) | +0.3 to +0.5 | +1.0 to +1.2 |
| H-Bonding | Acceptor Only | Acceptor + Weak Donor | Acceptor Only (Weak) |
| Metabolic Liability | High (O-demethylation) | Low (Blocked) | Low (Blocked) |
| pKa (Piperidine N) | ~9.8 | ~8.6 | ~8.2 |
Visualizing the Logic
The following diagram illustrates the decision-making process and mechanistic advantages of selecting 3-(difluoromethoxy)piperidine.
Figure 1: Decision logic for selecting the difluoromethoxy bioisostere to optimize CNS drug properties.
Experimental Protocols
Protocol A: Synthesis of the Building Block (N-Boc-3-(difluoromethoxy)piperidine)
Note: While often commercially available, in-house synthesis allows for cost-effective scale-up and access to chiral variants.
Principle: Direct O-difluoromethylation of alcohols using traditional reagents (e.g., ClCF
Reagents:
-
(S)-N-Boc-3-hydroxypiperidine (1.0 equiv)
-
TMSCF
Br (2.0 equiv) -
KOAc (0.2 equiv - activator)
-
Dichloromethane (DCM) / Water (1:1 biphasic system)
Step-by-Step Procedure:
-
Setup: In a fume hood, charge a round-bottom flask with (S)-N-Boc-3-hydroxypiperidine (10 mmol) and DCM (20 mL).
-
Reagent Addition: Add water (20 mL) followed by KOAc (2 mmol).
-
Initiation: Add TMSCF
Br (20 mmol) dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. Mechanism: The biphasic system and KOAc facilitate the slow release of difluorocarbene (:CF
), which inserts into the O-H bond. -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
QC Check (Self-Validating):
- F NMR: Look for a characteristic doublet (due to H-F coupling) around -82 to -85 ppm.
-
H NMR: The -OCH F
proton appears as a distinct triplet (J ~ 70-75 Hz) typically between 6.0–6.8 ppm.
Protocol B: Application in Reductive Amination
Context: Coupling the deprotected building block to an aldehyde core.
Reagents:
-
3-(Difluoromethoxy)piperidine (HCl salt or free base) (1.2 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCM or DCE (Solvent)
-
Acetic Acid (catalytic, if using free base) or TEA (if using HCl salt)
Step-by-Step Procedure:
-
Free Base Formation (if necessary): If starting with the HCl salt, suspend in DCM and treat with 1.2 equiv of triethylamine (TEA) for 15 min.
-
Imine Formation: Add the Aryl Aldehyde to the amine solution. If the reaction is sluggish, add catalytic acetic acid. Stir for 30–60 minutes at Room Temperature (RT).
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Monitoring: Monitor by LCMS for the disappearance of the aldehyde (M+H peak) and appearance of the product (M+H).
-
Quench: Quench with saturated aqueous NaHCO
. -
Isolation: Extract with DCM, dry over MgSO
, and concentrate.
Case Study: Dopamine D4 Receptor Antagonists
A 2025 study by Saeedi et al. utilized the 3-(difluoromethoxy)piperidine scaffold to develop selective Dopamine D4 receptor antagonists.
-
Challenge: Previous analogs containing simple methoxy groups suffered from rapid metabolic clearance and suboptimal CNS penetration (low CNS MPO scores).
-
Intervention: Replacement of the methoxy group with difluoromethoxy.
-
Result:
-
LipE (Lipophilic Efficiency): Improved due to maintained potency with optimized lipophilicity.
-
Selectivity: The bulkier -OCHF
group maintained selectivity against D2/D3 receptors. -
CNS MPO: The lower pKa of the piperidine nitrogen (modulated by the -OCHF
) contributed to a higher CNS MPO score (>4.0), predicting better brain penetration and safety profiles.
-
Handling and Stability
-
Storage: 3-(Difluoromethoxy)piperidine salts (HCl, TFA) are hygroscopic but chemically stable. Store in a desiccator at 4°C.
-
Chemical Stability: The -OCHF
group is stable to standard acidic (TFA removal of Boc) and basic (LiOH hydrolysis) conditions. It is not stable to extremely strong Lewis acids (e.g., BBr ) which are typically used to cleave ethers; this resistance is an advantage over methoxy groups in specific synthetic sequences. -
Safety: Difluorocarbene precursors (if synthesizing in-house) can be toxic. TMSCF
Br is less volatile than Freon-22 but should still be handled in a well-ventilated fume hood.
References
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem.
-
Xie, Q., et al. (2017).[1][2] Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
BenchChem Application Note . Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
Sources
structure-activity relationship (SAR) studies of 3-(Difluoromethoxy)piperidine analogs
Executive Summary & Rationale
The 3-(difluoromethoxy)piperidine moiety represents a high-value pharmacophore in modern drug discovery, particularly for GPCR and ion channel targets. This scaffold leverages the "Fluorine Effect" to solve two competing problems in lead optimization: metabolic stability and membrane permeability .
Unlike the methoxy group (
This guide provides a validated protocol for synthesizing this scaffold and a decision-making framework for its SAR exploration.
Chemical Synthesis Protocol
Objective: Scalable synthesis of tert-butyl 3-(difluoromethoxy)piperidine-1-carboxylate. Challenge: Direct difluoromethylation of aliphatic alcohols is often low-yielding due to the volatility of difluorocarbene sources. Solution: The use of Sodium Chlorodifluoroacetate acts as a reliable, in-situ source of difluorocarbene.
Materials Required[1][2][3][4][5][6][7]
-
Substrate: N-Boc-3-hydroxypiperidine (Enantiopure (R) or (S) preferred).
-
Reagent: Sodium chlorodifluoroacetate (
). -
Base: Cesium carbonate (
).[1] -
Solvent: DMF (Anhydrous) / Water (9:1 ratio).
-
Equipment: Sealed pressure tube or autoclave (essential for carbene containment).
Step-by-Step Methodology
-
Preparation: In a glovebox or fume hood, charge a pressure tube with N-Boc-3-hydroxypiperidine (1.0 equiv, 10 mmol) and
(2.0 equiv). -
Solvation: Add DMF/
(9:1, 0.5 M concentration). The presence of water is critical to facilitate the proton transfer required for the carbene insertion mechanism. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv).
-
Reaction: Seal the tube immediately. Heat to 100°C for 18 hours.
-
Mechanistic Note: At this temperature,
decarboxylates to form difluorocarbene ( ), which inserts into the O-H bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated
(x2) and Brine (x2). -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is less polar than the starting alcohol.
-
Deprotection (Optional): Treat with 4N HCl in Dioxane to yield the free amine salt for further SAR coupling.
Synthesis Workflow Diagram
Figure 1: Robust synthetic route for the introduction of the difluoromethoxy group using stable carbene precursors.
SAR Logic & Design Strategy
When optimizing 3-(difluoromethoxy)piperidine analogs, do not treat the
A. The "Lipophilic Hydrogen Bond Donor" Hypothesis
Unlike a methoxy group, the
-
Design Action: If your target pocket has a backbone carbonyl or electron-rich residue (e.g., Asp, Glu) near the 3-position, the
can form a specific interaction that cannot. -
Validation: Compare potency of
vs. (no H-bond donor) and (no H-bond donor).
B. Basicity Modulation (pKa Shift)
The electron-withdrawing nature of the
-
Effect: Lowers pKa of the piperidine amine by ~1.5 to 2.0 log units compared to unsubstituted piperidine.
-
Benefit: Reduces percentage ionization at physiological pH (7.4), increasing passive membrane permeability and blood-brain barrier (BBB) penetration.
C. Conformational Locking (The Anomeric Effect)
The
-
Design Action: Synthesize both (R) and (S) enantiomers. The biological activity difference is often driven by the vector of the lipophilic
tail.
SAR Decision Tree
Figure 2: Decision logic for transitioning from standard ethers to difluoromethyl ethers in lead optimization.
Biological Evaluation Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal)
Purpose: To verify that the
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (Mg
, Glucose-6-phosphate, G6P dehydrogenase). -
Procedure:
-
Incubate test compound (
) at 37°C. -
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
-
Analysis: LC-MS/MS. Calculate Intrinsic Clearance (
). -
Success Criteria:
(Low clearance).
Protocol B: LogD (Lipophilicity) Determination
Purpose: To ensure the fluorine addition hasn't made the molecule too lipophilic (
-
Method: Shake-Flask method (Miniaturized).
-
Phases: Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve compound in DMSO.
-
Add to Octanol/Buffer mix. Shake for 1 hour. Centrifuge.
-
Analyze both phases by HPLC-UV or LC-MS.
-
-
Target Range: Optimal
for oral drugs is 1.0 – 3.0 .
Comparative Data Summary
The following table illustrates the typical impact of substituting a methoxy group with a difluoromethoxy group on a piperidine scaffold.
| Property | 3-Methoxy Analog ( | 3-Difluoromethoxy Analog ( | Impact / Rationale |
| H-Bonding | Acceptor Only | Donor & Acceptor | |
| Metabolic Stability | Low ( | High ( | C-F bond strength blocks CYP450 oxidation. |
| Lipophilicity ( | Baseline | +0.3 to +0.6 | Fluorine increases lipophilicity slightly. |
| Piperidine pKa | ~9.0 | ~7.5 - 8.0 | Inductive effect reduces basicity; improves permeability. |
| Conformation | Flexible | Bias toward Axial | Anomeric effect stabilizes specific conformers. |
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2][3][4][5][6][7] Chemical Reviews.
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry: Synthesis and Properties." Bioorganic & Medicinal Chemistry.
Sources
role of 3-(Difluoromethoxy)piperidine in modifying lipophilicity (cLogP)
Application Notes & Protocols
Topic: The Strategic Role of 3-(Difluoromethoxy)piperidine in Modulating Lipophilicity (cLogP) for Drug Discovery
Introduction: The Lipophilicity Tightrope in Drug Design
In the landscape of medicinal chemistry, achieving an optimal physicochemical profile for a drug candidate is a paramount challenge. Among the most critical parameters is lipophilicity, the affinity of a molecule for a lipid-rich environment. Quantified as the logarithm of the partition coefficient between octanol and water (LogP), this property profoundly governs a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] A molecule that is too hydrophilic may suffer from poor membrane permeability and absorption, while one that is excessively lipophilic can exhibit poor aqueous solubility, high plasma protein binding, and increased metabolic turnover, leading to potential toxicity.[1][3] Therefore, medicinal chemists must walk a fine line, precisely tuning lipophilicity to balance efficacy with favorable pharmacokinetic properties.
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved pharmaceuticals, valued for its three-dimensional structure and its ability to serve as a versatile framework for presenting pharmacophoric elements.[4][5][6] However, modifying the lipophilicity of piperidine-containing compounds without disrupting crucial drug-target interactions or introducing metabolic liabilities requires nuanced and strategic chemical modifications. This guide details the application of the 3-(difluoromethoxy)piperidine moiety as a sophisticated tool for achieving this delicate balance.
The Difluoromethoxy Group: A Privileged Functional Moiety
The strategic incorporation of fluorine has become a cornerstone of modern drug design.[2][7] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique combination of properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[8][9]
The -OCF₂H group is often described as a "lipophilic hydrogen bond donor."[1][10] The two highly electronegative fluorine atoms render the attached hydrogen atom sufficiently acidic to act as a hydrogen bond donor, a feature absent in methyl and trifluoromethyl ethers.[1][11][12] This allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amide groups, potentially maintaining key interactions in a protein binding site while offering improved metabolic stability.[1][8][13]
Furthermore, the -OCF₂H group exhibits "dynamic lipophilicity."[9] Due to a low rotational barrier, it can adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane permeation.[9][14] Its impact on a molecule's overall lipophilicity is moderate and highly context-dependent, providing a tool for fine-tuning rather than drastic alteration.[1][8]
Data Presentation: Comparative Analysis of Methoxy Analogs
The choice between -OCH₃, -OCF₂H, and -OCF₃ allows for precise modulation of key molecular properties. The following table summarizes their distinct characteristics.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity Contribution (π) | ~ -0.02 | ~ +0.45 (variable)[9] | ~ +1.04 |
| Hydrogen Bond Donation | No | Yes (Weak/Moderate)[1][11] | No |
| Metabolic Stability | Prone to O-demethylation | Generally high[8] | Very high[3] |
| Electronic Effect | Weakly electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
| Conformational Flexibility | High | High (can adopt multiple conformers)[14] | High (prefers orthogonal conformation)[3][9] |
Application: 3-(Difluoromethoxy)piperidine for cLogP Optimization
Incorporating the difluoromethoxy group at the 3-position of a piperidine scaffold provides a powerful strategy for modulating lipophilicity and other key drug-like properties. The substitution at this position avoids direct interference with the basic nitrogen, which is often crucial for target engagement or salt formation, while still exerting a significant electronic and steric influence.
The primary advantage is the ability to subtly adjust the calculated LogP (cLogP). Replacing a hydroxyl or methoxy group with a difluoromethoxy group can strategically increase lipophilicity to enhance membrane permeability. Conversely, in a highly lipophilic molecule, it can serve as a less lipophilic alternative to a trifluoromethoxy or larger alkyl groups, helping to mitigate issues associated with high LogP.[15][16]
Causality of Experimental Choice:
The rationale for using this moiety is multi-faceted:
-
Fine-Tuning Lipophilicity: The moderate lipophilicity of the -OCF₂H group allows for incremental changes to the overall cLogP, which is essential for optimization.[9]
-
Improving Metabolic Stability: It can replace metabolically vulnerable groups like methoxy ethers, blocking common metabolic pathways such as O-demethylation.[8]
-
Introducing Favorable Interactions: The hydrogen bond donating capacity can introduce new, beneficial interactions with the biological target.[1]
-
Modulating pKa: The electron-withdrawing nature of the -OCF₂H group can lower the pKa of the nearby piperidine nitrogen, which can be crucial for optimizing target binding, selectivity, and pharmacokinetic properties.
Visualization: Impact of Lipophilicity on ADME Properties
Caption: Relationship between LogP and ADME properties.
Data Presentation: Case Study on cLogP Modulation
The following table presents data from a study on dopamine D4 receptor antagonists, demonstrating how fluorination of a piperidine scaffold can significantly modulate cLogP and improve CNS drug-like properties. While this example uses a 4,4-difluoro-3-(phenoxymethyl)piperidine, the principles of using fluorine to reduce lipophilicity compared to non-fluorinated or less polar analogs are directly applicable.
| Compound | Structure | cLogP | Key Observation | Reference |
| Parent Scaffold (High Lipophilicity) | 4,4-difluoropiperidine derivative with a lipophilic southern moiety. | 5.37 | The initial lead compound was highly lipophilic, resulting in a poor CNS MPO score. | [15][16] |
| Ether Analog (Reduced Lipophilicity) | Introduction of an ether linkage to the piperidine scaffold. | ~4.3 | Adding a polar ether moiety reduced the cLogP by a full log unit, improving the CNS MPO score. | [15][16] |
| Optimized Analog | Further modification with a polar heteroaromatic group. | 2.0 - 2.7 | Strategic introduction of polar groups led to a significant reduction in cLogP into a more favorable range for CNS drugs. | [15][16] |
Note: The structures are simplified representations from the cited literature. cLogP values are as reported in the source.
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol describes a robust, high-throughput method for the experimental determination of LogP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.[17][18][19]
Principle:
A compound's retention factor (k) in RP-HPLC is linearly related to its LogP. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be determined from its retention time. The relationship is described by the equation: LogP = a * log(k) + b , where 'a' and 'b' are constants derived from the calibration curve.
Visualization: RP-HPLC Workflow for LogP Determination
Caption: Workflow for experimental LogP determination via RP-HPLC.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
Ultrapure water
-
Formic acid or other suitable buffer component
-
LogP standard compounds (e.g., uracil, toluene, naphthalene, etc.)
-
Test compound (e.g., parent piperidine and its 3-(difluoromethoxy) analog)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
Causality Note: A buffered mobile phase is used to ensure that ionizable compounds (like piperidines) are in a consistent protonation state, which is critical for reproducible retention times.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of each LogP standard and each test compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Create a working solution by diluting the stock solutions to a final concentration of ~50 µg/mL in the same solvent.
-
Self-Validation Check: Ensure all solids are completely dissolved to avoid column blockage and ensure accurate concentration. Filter samples through a 0.45 µm syringe filter if any particulates are visible.
-
-
HPLC Instrument Setup and Equilibration:
-
Install the C18 column and set the column oven temperature to 40 °C.
-
Set the UV detector wavelength to an appropriate value for your compounds (e.g., 254 nm, or a wavelength of maximum absorbance).
-
Set a flow rate of 1.0 mL/min.
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Perform a "void volume" injection using a non-retained compound like uracil to determine the dead time (t₀).
-
Inject 10 µL of each standard solution and record the retention time (tᵣ).
-
Inject 10 µL of each test compound solution and record its retention time (tᵣ).
-
Causality Note: An isocratic elution (constant mobile phase composition) is used to simplify the relationship between retention and LogP. If compounds have a very wide range of lipophilicities, a gradient elution may be necessary, but the calculations become more complex.
-
-
Data Analysis and Calculation:
-
For each compound (standards and test), calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀
-
Calculate the logarithm of the retention factor, log(k) .
-
Create a calibration plot with the known LogP values of the standards on the y-axis and their corresponding calculated log(k) values on the x-axis.
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c or LogP = a * log(k) + b ) and the correlation coefficient (R²).
-
Self-Validation Check: The R² value should be > 0.98 for the calibration curve to be considered valid.
-
Using the calculated log(k) value for your test compound, interpolate its LogP from the calibration curve using the regression equation.
-
Conclusion
The 3-(difluoromethoxy)piperidine moiety is a highly effective and strategic tool for medicinal chemists. Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a sophisticated method for fine-tuning the cLogP of lead compounds.[1][8] By modulating lipophilicity, pKa, and intermolecular interactions, its incorporation can significantly improve the ADME profile of piperidine-containing drug candidates, transforming promising hits into viable development candidates. The robust RP-HPLC protocol provided herein offers a reliable and efficient means to experimentally validate the impact of such modifications, ensuring that design principles are backed by empirical data.
References
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (Source: National Institutes of Health) [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: MDPI) [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (Source: ResearchGate) [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (Source: arizona.pure.elsevier.com) [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (Source: National Institutes of Health) [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (Source: Royal Society of Chemistry) [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (Source: University of York) [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: National Institutes of Health) [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (Source: Royal Society of Chemistry) [Link]
-
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (Source: ChemRxiv) [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: ResearchGate) [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: PubMed) [Link]
- Determination of logP coefficients via a RP-HPLC column.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (Source: National Institutes of Health) [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: preprints.org) [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (Source: mdpi.com) [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (Source: ACS Publications) [Link]
-
Quantifying the ability of the CF2H group as a hydrogen bond donor. (Source: Beilstein Journals) [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (Source: ResearchGate) [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (Source: National Institutes of Health) [Link]
-
Hydrogen Bonds Involving CF2H. (Source: ChemistryViews) [Link]
-
LogP—Making Sense of the Value. (Source: ACD/Labs) [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (Source: drugdiscoverynews.com) [Link]
-
Ring Bioisosteres. (Source: Cambridge MedChem Consulting) [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (Source: ACS Publications) [Link]
-
CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. (Source: Royal Society of Chemistry) [Link]
-
Chromatographic Approaches for Measuring Log P. (Source: ResearchGate) [Link]
-
Fluorine in drug discovery: Role, design and case studies. (Source: aipcr.org) [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. (Source: Quora) [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (Source: PubMed) [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (Source: University College Dublin) [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (Source: ChemRxiv) [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 12. chemistryviews.org [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of CNS Candidates Using 3-(Difluoromethoxy)piperidine
Executive Summary
Central Nervous System (CNS) drug discovery is often attrition-heavy due to the stringent requirements of the Blood-Brain Barrier (BBB). The CNS Multi-Parameter Optimization (MPO) algorithm, developed by Wager et al. (Pfizer), has become the industry standard for predicting BBB penetration and safety.
This guide details the strategic utilization of the 3-(difluoromethoxy)piperidine motif as a superior bioisostere to traditional piperidine or 3-methoxypiperidine scaffolds. By incorporating the difluoromethoxy group (-OCHF
Mechanistic Rationale: The MPO "Lever"
The CNS MPO score (0–6 scale) aggregates six physicochemical properties: ClogP, ClogD, MW, TPSA, HBD, and pKa .[1][2] A score
The 3-(difluoromethoxy)piperidine motif acts as a "molecular lever" that adjusts multiple parameters simultaneously without changing the scaffold's fundamental topology.
Basicity Modulation (The pKa Effect)
The most critical contribution of this motif is the reduction of the piperidine nitrogen's basicity.
-
Problem: Unsubstituted piperidines often have a pKa of 10–11. At physiological pH (7.4), they are >99.9% protonated (cationic). High cationic character correlates with P-glycoprotein (P-gp) efflux and phospholipidosis risk.
-
Solution: The electron-withdrawing nature of the fluorine atoms in the -OCHF
group exerts a through-bond inductive effect ( ). Placing this group at the 3-position lowers the pKa of the piperidine nitrogen by approximately 1.0–2.0 log units compared to the parent or methoxy analog. -
Result: A higher fraction of neutral species at pH 7.4, facilitating passive diffusion across the BBB.
Lipophilicity and Metabolic Stability[3]
-
Lipophilicity (LogD): The -OCHF
group is more lipophilic than a hydroxyl or methoxy group but less lipophilic than a trifluoromethoxy (-OCF ) group. It resides in a "Goldilocks" zone that improves membrane permeability without incurring the solubility penalties of perfluorination. -
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the -OCHF
group resistant to oxidative -dealkylation by Cytochrome P450 enzymes, a common clearance route for methoxy groups.
Visualization of Optimization Logic
Figure 1: Strategic impact of the 3-(difluoromethoxy) moiety on CNS MPO parameters.
Chemical Synthesis Protocol
Direct difluoromethylation of aliphatic alcohols is historically challenging compared to phenols. The following protocol utilizes TMSCF
Materials
-
Substrate: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2). Note: Use (R) or (S) enantiomer as required by SAR.
-
Reagent: TMSCF
Br (CAS: 115262-01-6). -
Activator: KOAc (Potassium Acetate) or KHF
.[3] -
Solvent: Dichloromethane (DCM) / Water biphasic system.[3]
Step-by-Step Methodology
Step 1: O-Difluoromethylation
-
Setup: In a round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv, 5 mmol) in DCM (20 mL).
-
Phase Transfer: Add water (2 mL) and KOAc (20 equiv). Note: The biphasic system is critical for the controlled release of difluorocarbene (:CF
). -
Addition: Cool the mixture to 0°C. Slowly add TMSCF
Br (4.0 equiv) via syringe. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 12–24 hours. Monitor by TLC or LC-MS (Look for disappearance of alcohol and formation of the ether).
-
Workup: Dilute with DCM, wash with water (2x) and brine (1x). Dry organic layer over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The -OCHF
product is typically less polar than the starting alcohol.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in DCM (10 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Stir: Stir at RT for 2 hours.
-
Free Base Formation: Concentrate the reaction to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO
(carefully, gas evolution). -
Isolation: Dry the organic layer (Na
SO ) and concentrate to yield 3-(difluoromethoxy)piperidine as a free base or convert to HCl salt for storage.
Synthesis Workflow Diagram
Figure 2: Synthetic route for generating the target scaffold from commercially available precursors.
Validation & Data Analysis
To validate the improvement in CNS MPO scores, the synthesized scaffold should be incorporated into the lead series and tested against the following comparative metrics.
Comparative Data Profile (Representative)
The table below illustrates the expected shift in physicochemical properties when substituting a standard 3-methoxy group with a 3-difluoromethoxy group on a piperidine scaffold.
| Parameter | 3-Methoxy Analog | 3-(Difluoromethoxy) Analog | Impact on MPO |
| pKa (Basic N) | ~9.2 | ~8.1 | Positive (+) (Closer to neutral at pH 7.4) |
| LogD (pH 7.4) | 1.5 | 2.1 | Neutral/Positive (Remains in optimal 1–3 range) |
| H-Bond Donors | 1 | 1 | Neutral |
| TPSA | ~21 Ų | ~21 Ų | Neutral |
| Metabolic Stability | Low (O-demethylation) | High (Blocked) | Positive (+) |
| CNS MPO Score | 3.8 | 4.6 | Significant Improvement |
In Vitro Assay Protocols
A. pKa Determination (Potentiometric Titration)
-
Instrument: Sirius T3 or equivalent.
-
Protocol: Dissolve 1 mg of compound in 0.15 M KCl. Titrate with 0.5 M HCl/KOH from pH 2 to 12.
-
Success Criteria: A shift in pKa of >0.8 units lower than the non-fluorinated parent confirms the inductive effect.
B. PAMPA-BBB (Permeability)
-
Membrane: Porcine brain lipid extract.
-
Protocol: Incubate compound (10 µM) in donor well (pH 7.4) for 4 hours. Measure concentration in acceptor well via LC-MS/MS.
-
Success Criteria:
cm/s suggests high passive permeability.
C. Microsomal Stability
-
System: Human Liver Microsomes (HLM).
-
Protocol: Incubate 1 µM compound with HLM and NADPH at 37°C. Sample at 0, 15, 30, 60 min.
-
Success Criteria: Intrinsic clearance (
) < 10 µL/min/mg protein indicates blockade of metabolic soft spots.
References
-
Wager, T. T., et al. (2010).[1] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hu, J., et al. (2017).[4] Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Chemistry – A European Journal, 23(6), 1261–1265.
-
Saeedi, S., et al. (2025).[4][5] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[6] ChemMedChem, 20(15), e202500298.
Sources
- 1. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Routes to Derivatives of 3-(Difluoromethoxy)piperidine
Strategic Overview & Medicinal Chemistry Significance[1][2]
The 3-(difluoromethoxy)piperidine scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the trifluoromethoxy (
Key Physicochemical Advantages
-
Metabolic Stability: The
group blocks oxidative metabolism (O-dealkylation) at the 3-position, a common "soft spot" in piperidine-based drugs. -
Lipophilicity Modulation: It increases lipophilicity (
) relative to a hydroxyl group, improving membrane permeability, without the extreme hydrophobicity of a group. -
Conformational Locking: The anomeric effect from the fluorine atoms can influence the preferred chair conformation of the piperidine ring, potentially locking the molecule in a bioactive orientation.
Retrosynthetic Analysis
The most robust route to 3-(difluoromethoxy)piperidine derivatives involves the late-stage introduction of the difluoromethyl group onto a pre-functionalized piperidine core. The synthesis generally disconnects to N-protected 3-hydroxypiperidine and a difluorocarbene (
Figure 1: Retrosynthetic disconnection strategy focusing on O-difluoromethylation.
Synthetic Methodologies
Direct O-difluoromethylation of aliphatic alcohols (like 3-hydroxypiperidine) is historically more challenging than that of phenols due to the higher
We present two protocols: the Modern Biphasic Method (Recommended) for high yield and reproducibility, and the Solid Reagent Method for cost-efficiency on scale.
Protocol A: The Biphasic TMSCF Br Method (Recommended)
This method utilizes (Bromodifluoromethyl)trimethylsilane (TMSCF
-
Mechanism: Base-mediated desilylation generates the
species in the organic phase, which inserts into the O-H bond. -
Advantages: Mild temperature, high functional group tolerance, suitable for gram-scale library synthesis.
Protocol B: The Sodium Chlorodifluoroacetate (SCDA) Method
SCDA is a bulk commodity reagent.[2] While excellent for phenols, it requires higher temperatures (
Detailed Experimental Protocols
Protocol A: Synthesis via TMSCF Br (High Precision)
Target: tert-Butyl 3-(difluoromethoxy)piperidine-1-carboxylate
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc-3-hydroxypiperidine | 1.0 | Substrate |
| TMSCF | 2.0 - 3.0 | Carbene Precursor |
| KOH (aq. 30%) | 20.0 | Base / Activator |
| Tetrabutylammonium bromide (TBAB) | 0.1 | Phase Transfer Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxypiperidine (1.0 g, 4.97 mmol) in DCM (20 mL).
-
Catalyst Addition: Add TBAB (160 mg, 0.5 mmol).
-
Base Addition: Add aqueous KOH (30% w/w, 10 mL) in one portion. The mixture will form a biphasic system.
-
Reagent Addition: Cool the mixture to 0°C. Add TMSCF
Br (2.0 equiv) dropwise over 15 minutes. -
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12–24 hours. Note: Vigorous stirring is critical to ensure phase transfer efficiency.
-
Monitoring: Monitor by TLC (stain with KMnO
or Ninhydrin) or LCMS. The product is less polar than the starting alcohol. -
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75-85%
Validation:
Protocol B: Derivatization & Library Generation
Once the N-Boc-3-(difluoromethoxy)piperidine core is synthesized, it serves as a "hub" for creating diverse derivatives.
Workflow: Deprotection and Functionalization
Figure 2: Divergent synthesis workflow for generating piperidine derivatives.
Protocol: Reductive Amination (Example)
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour. Concentrate to dryness to obtain the TFA salt.
-
Free Basing (In Situ): Dissolve the salt in DCE (Dichloroethane). Add DIPEA (3.0 equiv) to neutralize.
-
Coupling: Add the desired aldehyde (1.1 equiv) and stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 16 hours.[3]
-
Quench: Quench with sat. NaHCO
. Extract with DCM.[1][4]
Mechanistic Insights & Troubleshooting
Understanding the mechanism is vital for troubleshooting low yields.
The Difluorocarbene Pathway
The reaction proceeds via the generation of singlet difluorocarbene (
Figure 3: Simplified mechanistic pathway of O-difluoromethylation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor phase transfer; Carbene loss. | Increase stirring speed (rpm >800); Add more TBAB; Add reagents in portions. |
| Side Product: Urea | Reaction of amine with :CF | Ensure N-protection is robust (Boc/Cbz). Free amines will react with :CF |
| Start Material Recovery | Hydrolysis of reagent. | Ensure solvents are not "wet" (though Protocol A uses water, the organic phase must solubilize the reagent effectively). |
| Violent Gas Evolution | Rapid decarboxylation (Protocol B). | Control temperature strictly; add reagent slower. |
References
-
Hu, J., et al. "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions."[1][5] Angewandte Chemie International Edition, 2017, 56(12), 3206–3210.[5]
-
Zafrani, Y., et al. "Difluoromethylation of Alcohols and Phenols." Journal of Organic Chemistry, 2017.[5] (General review of methods).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
-
Hagooly, Y., et al. "A General Route for Constructing Difluoromethyl Ethers." Tetrahedron Letters, 2009.[1] (Discusses traditional methods).
- Levin, V. V., et al. "Dilman's Reagent (TMSCF2Br) in Organofluorine Synthesis." Russian Chemical Reviews, 2019.
Note: All chemical protocols should be performed in a fume hood with appropriate PPE. Difluorocarbene precursors can generate pressure; ensure glassware is free of defects.
Sources
optimizing difluoromethoxylation reaction conditions for piperidinols
Subject: Optimization & Troubleshooting for
Introduction: The Challenge of the "Ghost" Proton
Welcome to the technical support hub for difluoromethoxylation. You are likely here because you are trying to install a difluoromethyl (
Unlike phenols, which are acidic enough to easily form phenoxides that snap up difluorocarbene (
-
Too mild: The alcohol never deprotonates; the carbene dimerizes to tetrafluoroethylene (TFE) gas.
-
Too harsh: The carbene hydrolyzes before insertion, or the protecting group (Boc/Cbz) degrades.
This guide provides the protocols and troubleshooting logic to navigate this narrow window.
Module 1: The Protocols (Tiered Solutions)
Do not stick to one method if it fails. We categorize protocols by "Activation Energy."
Method A: The "Workhorse" (Sodium Chlorodifluoroacetate - SCDA)
Best for: Cost-efficiency, scale-up, and robust substrates.
The Logic: SCDA decomposes thermally to release
| Parameter | Specification | Reasoning |
| Reagent | 2.5 – 4.0 equiv. Excess is required due to rapid dimerization of | |
| Solvent | DMF or DMF/ | DMF promotes decarboxylation.[1] Trace water can actually assist the proton transfer step in the transition state. |
| Base | ||
| Temperature | 95°C - 110°C | Critical. SCDA decarboxylation is slow below 90°C. |
| Concentration | High (0.5 M - 1.0 M) | High concentration favors intermolecular insertion over carbene dimerization. |
Standard Protocol:
-
Dissolve
-Boc-4-piperidinol (1.0 equiv) and (0.5 equiv) in DMF (0.5 M). -
Heat to 100°C.
-
Slow Addition: Add a solution of SCDA (3.0 equiv) in DMF dropwise over 1 hour. Do not dump it in all at once.
-
Stir for 2-4 hours. Monitor via
NMR (look for doublet at to ppm).
Method B: The "Specialist" (Hu’s Reagent - )
Best for: Difficult secondary alcohols, temperature-sensitive substrates, or when Method A yields <30%.
The Logic:
Standard Protocol:
-
Dissolve piperidinol (1.0 equiv) in THF or DCM.
-
Add base:
(TBAH) or KOH (20 equiv, aqueous). -
Add
(2-4 equiv) at 0°C to RT. -
The quaternary ammonium salt acts as a phase transfer catalyst, shuttling the active species.
Module 2: Visualizing the Failure Points
Understanding why the reaction fails is more important than the recipe. The diagram below illustrates the competition between the Product Pathway and the "Death Loop" (Dimerization).
Caption: The "Carbene Death Loop." If the Alkoxide attack is too slow, the Carbene dimerizes to TFE (waste). Success depends on maximizing the Carbene-Alkoxide collision frequency.
Module 3: Troubleshooting & FAQs
Q1: My conversion is stuck at 40%. Adding more reagent doesn't help. Why?
Diagnosis: You likely hit the "Water Wall."
-
Cause: As the reaction proceeds, if you are using a method that generates salts or consumes base, the basicity of the medium might drop, or the accumulation of byproducts inhibits the phase transfer.
-
Fix:
-
Concentration: Increase reaction concentration to 1.0 M. This favors the bimolecular reaction (Alcohol + Carbene) over the unimolecular or bimolecular decay of the carbene.
-
Addition Rate: If using SCDA, add it slower. A high instantaneous concentration of
favors dimerization (TFE formation) over insertion. You want a steady "trickle" of carbene.
-
Q2: I see a major byproduct with a chemical shift around -82 ppm (singlet).
Diagnosis: You formed the Formate Ester (
-
Cause: This happens if the difluoromethyl ether hydrolyzes or if the carbene reacts with ambient oxygen/moisture excessively.
-
Fix: Ensure your DMF is anhydrous.[2][3] If using Method A (SCDA), verify the temperature isn't exceeding 120°C, which can degrade the product.
Q3: Is my N-Boc group safe at 100°C with Carbonate bases?
Diagnosis: Generally Yes , but with caveats.
-
Risk: In highly polar solvents like DMF at >100°C, weak bases can become pseudo-strong.
-
Check: If you see "naked" piperidine or N-difluoromethylation (signal at -90 to -95 ppm), your Boc fell off and the amine reacted.
-
Fix: Switch to Method B (Hu's Reagent) which operates at room temperature. Alternatively, use
instead of (slightly less soluble/aggressive).
Q4: Why isn't the reaction working on my specific 4-piperidinol analog?
Diagnosis: Steric hindrance or electronic deactivation.
-
Analysis: If you have bulky groups at the 3- or 5-positions of the piperidine ring, the secondary alcohol is sterically crowded.
-
Fix:
-
Add 18-Crown-6: If using potassium bases, adding 18-crown-6 (0.1 equiv) can "naked" the alkoxide, making it significantly more nucleophilic.
-
Change Reagent: Switch to 2-(Difluoromethoxy)pyridine (Py-OCF2H) with a triflate activation. This is a transfer reagent that doesn't rely on free carbene generation, bypassing the dimerization issue.
-
Module 4: Decision Tree for Optimization
Use this flow to determine your next experimental move.
Caption: Optimization Logic Flow. Green nodes represent process changes; Red nodes represent a fundamental change in chemistry strategy.
References
-
The "SCDA" Protocol (Method A Source)
- Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A convenient new reagent for difluoromethylation of phenols and thiols. Journal of Organic Chemistry.
- Note: While originally for phenols, this foundational chemistry was adapted for aliphatic alcohols by increasing temperature and concentr
-
The "Hu's Reagent" Protocol (Method B Source)
-
Hartwig, J., & Hu, J. (2013).
as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition. - Relevance: Defines the mild conditions required for sensitive aliph
-
-
Selectivity & Mechanism Review
- Yerien, D. E., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Relevance: Comprehensive review of selectivity issues (O- vs N-) and mechanistic insights into carbene insertion.
-
Alternative Reagents (Sulfoximines)
- Shen, Q., et al. (2013). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- Relevance: Provides an altern
Sources
mitigating hydrodefluorination during fluorinated piperidine synthesis
The following guide is structured as a Tier-3 Technical Support resource for the Fluorinated Heterocycles Division . It is designed for organic chemists and process engineers encountering yield loss due to hydrodefluorination (HDF).
Topic: Synthesis of Fluorinated Piperidines via Pyridine Reduction Ticket Type: Advanced Method Development Status: Resolved / Knowledge Base Article
The Core Challenge: The Stability-Reactivity Paradox
Synthesizing fluorinated piperidines by reducing their pyridine counterparts is chemically antagonistic. You are attempting to saturate an aromatic ring (requiring high energy/active catalysts) while preserving a Carbon-Fluorine (
The Failure Mode:
Transition metals, particularly Palladium (Pd), are excellent at activating
Mechanism of Failure vs. Success
The following pathway analysis illustrates the divergence between the desired hydrogenation and the unwanted defluorination.
Figure 1: Mechanistic divergence. The red path represents the unwanted oxidative addition typical of Pd catalysts. The green path utilizes protonation and Rh/Pt catalysts to favor ring reduction.
Validated Protocols
Do not rely on standard "balloon hydrogenation" conditions (Pd/C, MeOH). Use these validated workflows to maximize Fluorine retention.
Protocol A: The "Gold Standard" (Heterogeneous Rhodium)
Why this works: Rhodium (Rh) has a lower affinity for oxidative addition into aryl-fluoride bonds compared to Palladium. The addition of acid protonates the pyridine nitrogen, disrupting the aromaticity and preventing the lone pair from poisoning the catalyst.
-
Substrate: 3-Fluoropyridine (1.0 equiv)
-
Catalyst: 5% Rh/C or Rh
O (5 mol% loading) -
Solvent: Methanol or Ethanol
-
Additive: Concentrated HCl (1.1 equiv) or Acetic Acid (excess)
-
Pressure: 5–10 bar
(High pressure favors ring reduction over slow HDF) -
Temperature: 25–40 °C (Do not exceed 50 °C; HDF activation energy is often higher than hydrogenation)
Step-by-Step:
-
Dissolve fluoropyridine in MeOH.
-
Add HCl slowly at 0°C to form the pyridinium salt in situ.
-
Add the Rh catalyst under an inert Argon atmosphere (Safety: Pyrophoric risk).
-
Pressurize to 5 bar
and stir vigorously. -
Critical Checkpoint: Monitor reaction by
NMR. If fluoride ion (inorganic fluoride) appears around -120 ppm, stop immediately; HDF is occurring.
Protocol B: Transfer Hydrogenation (Mild Conditions)
Why this works: Avoids
-
Reagents: Formic Acid / Triethylamine (5:2 azeotropic mixture)
-
Catalyst: [Cp*RhCl
] (0.5 mol%) -
Conditions: 40°C, 12–24 hours.
-
Outcome: High retention of Fluorine due to the absence of a bulk metal surface that facilitates C-F cleavage.
Troubleshooting & FAQs
Direct answers to common failure modes reported by users.
Q1: I am seeing >20% defluorinated product. I am using Pd/C. A: Stop using Pd/C. Palladium is the most active metal for C-F bond activation (hydrodefluorination).
-
Fix: Switch to 5% Rh/Al
O or PtO (Adams' catalyst). If you must use Pd, you must poison the catalyst slightly (e.g., sulfided Pd/C), but yield will suffer.
Q2: The reaction is stalled. No conversion of the starting material. A: This is likely Catalyst Poisoning . The pyridine nitrogen lone pair binds strongly to the metal surface, blocking H2 adsorption.
-
Fix: Ensure the reaction medium is acidic . Add 1.1–2.0 equivalents of HCl or use Glacial Acetic Acid as the solvent. This protonates the nitrogen (
), preventing it from binding to the metal.
Q3: I obtained the product, but the diastereoselectivity (cis/trans) is wrong. A: Heterogeneous hydrogenation typically yields the cis-isomer (syn-addition of hydrogen).
-
Fix: If you need the trans-isomer, you cannot get it directly from hydrogenation. You must synthesize the cis-isomer and then perform an epimerization step (if an alpha-proton is acidic) or use a different synthetic route (e.g., de novo synthesis from acyclic precursors).
Q4: My fluorine signal disappeared from the NMR, but no defluorinated piperidine is found. A: You likely formed a volatile fluorinated alkane or the C-F bond hydrolyzed to a C-OH bond (hydrolysis) if water was present at high temperatures.
-
Fix: Use anhydrous solvents. Ensure the reaction temperature stays below 50°C.
Catalyst Performance Matrix
Comparative data for the hydrogenation of 3-fluoropyridine (5 bar H2, 25°C, acidic MeOH).
| Catalyst System | Conversion (24h) | Fluorine Retention | Primary Side Reaction |
| Pd/C (Neutral) | >95% | <10% | Massive Hydrodefluorination |
| Pd/C (Acidic) | >95% | ~40% | Hydrodefluorination |
| PtO | 80-90% | 85-95% | Partial Ring Saturation |
| Rh/C (Acidic) | >98% | >95% | None (Optimal) |
| Ru/C | 50% | 60% | Incomplete Reaction |
Decision Tree for Process Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for optimizing fluoropyridine hydrogenation.
References
-
Heterogeneous Hydrogenation of Fluorinated Heterocycles Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Source: Nature Catalysis (2022).[1]
-
Rhodium-Catalyzed Transfer Hydrogenation Xiao, J., et al. "Efficient and Chemoselective Reduction of Pyridines." Source:[2] University of Liverpool / Wiley Online Library.
-
Mechanisms of Hydrodefluorination Perutz, R. N., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination." Source: ACS Catalysis.
-
Electrochemical Defluorination Risks Feroci, M., et al. "First Electrochemical Defluorination in Heterocyclic Chemistry." Source: Tetrahedron Letters.
-
General Synthesis of 3-Fluoropiperidines BenchChem Application Notes. Source: BenchChem Protocols.
Sources
identifying and characterizing impurities in 3-(Difluoromethoxy)piperidine samples
Topic: Characterization & Impurity Profiling
Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Introduction: The "Silent" Fluorine Challenge
Welcome to the technical guide for 3-(Difluoromethoxy)piperidine . This scaffold is a critical fragment in medicinal chemistry, often used to modulate lipophilicity (
-
Lack of Chromophore: The molecule lacks a conjugated
-system, making standard UV-Vis detection (254 nm) unreliable. -
Fluorine Dynamics: The difluoromethoxy group (
) introduces unique splitting patterns and lipophilic shifts that can mask polar impurities.
This guide synthesizes regulatory standards (ICH Q3A) with practical troubleshooting for identifying impurities arising from the difluoromethylation process.
Module 1: Detection Strategy (The "Invisible" Analyte)
User Question: "I injected my sample on HPLC-UV at 254 nm, but I see no main peak, only a baseline noise. Is my sample degraded?"
Technical Insight: No, your sample is likely intact. 3-(Difluoromethoxy)piperidine is transparent to standard UV detection. The ether oxygen and secondary amine do not absorb significantly above 210 nm. You must switch detection modes.
Recommended Analytical Workflow
| Detector Type | Suitability | Notes |
| UV (210 nm) | Low | Non-specific; detects solvents and buffer salts. High noise. |
| UV (254 nm) | None | The molecule is invisible here. |
| CAD / ELSD | High | Charged Aerosol Detection (CAD) is ideal for non-chromophoric species. |
| LC-MS (ESI+) | Critical | Required for impurity identification ( |
| 19F NMR | Definitive | The only way to confirm the integrity of the |
Protocol 1.1: LC-MS Method for Impurity Profiling
-
Column: C18 or Phenyl-Hexyl (for fluorine selectivity), 1.7 µm,
mm. -
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization of the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: ESI+ (Scan range 50–500 m/z). Note: The difluoromethoxy group does not ionize easily, but the piperidine nitrogen protonates readily.
Module 2: Impurity Characterization & Origins
User Question: "I see small peaks at M+16 and M-50 in my mass spectrum. What are these?"
Technical Insight: The synthesis of this molecule typically involves the reaction of N-Boc-3-hydroxypiperidine with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or difluorocarbene precursors), followed by acidic deprotection. The impurity profile is dictated by this route.
Common Impurity Profile Table
| Impurity Type | Structure / Name | Mass Shift (vs Parent) | Origin |
| Start Material | 3-Hydroxypiperidine | Incomplete reaction of the alcohol precursor. | |
| Degradant | Piperidine N-Oxide | Oxidation of the secondary amine during storage (air exposure). | |
| Process Byproduct | N-Difluoromethyl analog | If N-protection was lost during synthesis, the carbene attacks the nitrogen. | |
| Process Artifact | N-Boc Intermediate | Incomplete deprotection (acid hydrolysis failure). |
Visualizing the Impurity Pathways
Caption: Figure 1. Genesis of common impurities during the synthesis and storage of 3-(Difluoromethoxy)piperidine.
Module 3: Structural Confirmation (The Fluorine Fingerprint)
User Question: "How do I distinguish the 3-(difluoromethoxy) isomer from other regioisomers?"
Technical Insight:
Mass spectrometry cannot distinguish regioisomers (e.g., 4-difluoromethoxy vs. 3-difluoromethoxy). 19F NMR is the gold standard for this characterization. The
19F NMR Protocol & Interpretation
-
Solvent:
(Standard) or (if salt form). -
Reference: Trichlorofluoromethane (
, 0 ppm) or internal standard ( -trifluorotoluene, -63 ppm). -
Expected Shift: The
group typically appears as a doublet (or doublet of multiplets) in the range of -80 ppm to -85 ppm . -
Coupling Constant (
): The geminal protons on the methoxy group couple with the fluorine, creating a large coupling constant ( ).
Diagnostic Criteria:
-
Chemical Shift:
to ppm. -
Multiplicity: Look for the characteristic "AB quartet" or doublet appearance due to the chiral center at C3 making the two fluorines diastereotopic (non-equivalent).
-
Proton NMR Confirmation: The proton on the
group will appear as a triplet (t) around ppm with the same large value ( ).
Module 4: Troubleshooting FAQ
Q: The sample is hygroscopic and turning into a gum. Is it degraded?
-
A: Not necessarily. Piperidine salts (HCl or TFA) are often hygroscopic. However, moisture accelerates N-oxide formation (M+16). Dry the sample under high vacuum and store under Argon/Nitrogen at -20°C. Check LC-MS for the M+16 peak.
Q: I am trying to derivatize the impurity for UV detection. What reagent should I use?
-
A: Use Dansyl Chloride .[1] It reacts specifically with the secondary amine of the piperidine to form a highly fluorescent sulfonamide. This allows for trace-level detection (ppm range) of the parent and amine-containing impurities using standard HPLC-UV/Fluorescence.
Q: Can I use GC-MS?
-
A: Yes, but derivatization is recommended. The free secondary amine can cause peak tailing on standard columns (e.g., DB-5). Acylation (using acetic anhydride) prior to injection will improve peak shape and allow quantification of volatile fluorinated byproducts.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation. Link
-
Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of difluoromethyl ethers, thioethers, and selenoethers. Journal of Fluorine Chemistry. (Provides mechanistic insight into carbene-mediated difluoromethylation and side reactions). Link
-
Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.[1] Journal of Chromatography A. (Demonstrates dansyl derivatization strategy for non-chromophoric amines). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Authoritative source for 19F chemical shifts and coupling constants). Link
Sources
improving stereoselectivity in the synthesis of 3-(Difluoromethoxy)piperidine analogs
Technical Support Center: Stereoselective Synthesis of 3-(Difluoromethoxy)piperidine Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereocontrol & Optimization of O-Difluoromethylation Ticket ID: #DFM-PIP-003
Executive Summary
The 3-(difluoromethoxy)piperidine scaffold is a critical bioisostere for 3-methoxypiperidine, offering modulated lipophilicity (LogP) and metabolic stability while acting as a weak hydrogen bond donor. The primary synthetic challenge is introducing the difluoromethyl (CF₂H) group onto the secondary alcohol at C3 without eroding the enantiomeric excess (ee) or competing with the secondary amine.
This guide prioritizes stereochemical retention and chemoselectivity (O- vs. N-alkylation).
Module 1: Strategic Route Selection
Q: Should I synthesize the chiral alcohol or buy it? A: For 3-hydroxypiperidine, the "Chiral Pool" approach is superior to asymmetric synthesis from the ketone for most medicinal chemistry campaigns.
-
Recommendation: Purchase (S)- or (R)-N-Boc-3-hydroxypiperidine . These are commercially available with >99% ee.
-
Why: Asymmetric reduction of N-Boc-3-piperidone requires expensive enzymatic ketoreductases (KREDs) or transition metal catalysts (e.g., Ru-Noyori) which can leave trace metal impurities. Starting with the resolved alcohol guarantees the stereocenter is established before the critical difluoromethylation step.
Q: Is N-protection strictly necessary? A: Yes. The difluorocarbene (:CF₂) intermediate is highly electrophilic.
-
Risk: Without protection, you will observe significant N-difluoromethylation (formation of N-CF₂H) or formamidine byproducts.
-
Selection: Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) . Avoid acetyl or benzoyl groups if you plan to use strong basic conditions for the difluoromethylation, as they may undergo hydrolysis.
Module 2: The Difluoromethylation Protocols
We provide two protocols. Protocol A is the "Gold Standard" for high-value, small-to-mid-scale synthesis where stereochemical integrity is paramount. Protocol B is for larger scale-up where reagent cost is the driver.
Protocol A: The "Mild" Route (Hu’s Reagent)
Best for: Maintaining >98% ee, preventing racemization, and lab-scale (<10g).
Mechanism: Uses TMSCF₂Br (trimethylsilyl difluorobromomethane) to generate :CF₂ under neutral/mildly basic conditions, avoiding the harsh alkali that causes elimination/racemization.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).
-
Reagents: Add TMSCF₂Br (2.0 equiv) and n-Bu₄NBr (TBAB, 0.1 equiv) as a phase transfer catalyst.
-
Activation: Add a solution of KOAc (potassium acetate, 2.0 equiv) in water (creating a 1:1 DCM/Water biphasic system).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–24 hours. The biphasic nature slowly releases :CF₂ into the organic layer where it inserts into the O-H bond.
-
Workup: Separate layers. Extract aqueous layer with DCM.[1] Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The slow release of carbene and lack of strong base (like NaOH) prevents the deprotonation at C3 that leads to racemization.
Protocol B: The "Industrial" Route (Chlorodifluoromethane)
Best for: Multi-gram/Kilogram scale, lower cost.
Mechanism: Uses ClCF₂H (Freon-22) gas or ClCF₂CO₂Na (Sodium chlorodifluoroacetate) as the carbene source.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in Acetonitrile (MeCN) or DMF .
-
Base: Add Cs₂CO₃ or K₂CO₃ (3.0 equiv).
-
Reagent:
-
Option 1 (Solid): Add ClCF₂CO₂Na (2.5 equiv) and heat to 65–80°C (decarboxylates to release :CF₂).
-
Option 2 (Gas): Bubble ClCF₂H gas into the solution at 50–60°C.
-
-
Critical Control: Monitor reaction time closely. Prolonged heating with carbonate bases can cause partial racemization via an elimination-addition mechanism (E1cB-like pathway).
Module 3: Troubleshooting & Optimization
Visualizing the Decision Logic:
Caption: Decision tree for diagnosing yield and stereoselectivity issues during difluoromethylation.
Common Issues Table:
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<30%) | Rapid hydrolysis of :CF₂ by water in the solvent. | Ensure organic solvents (MeCN/DMF) are dry. If using Protocol A, increase stirring speed to improve phase transfer. |
| Drop in ee% (e.g., 99% → 85%) | Base-mediated elimination at C3. | Lower temperature.[2][3] Switch from Cs₂CO₃ (stronger base) to K₂CO₃. Switch to Protocol A (Hu's Reagent). |
| Formation of Formate Ester | Oxidation of the difluoromethyl ether. | Degas solvents. Ensure inert atmosphere (N₂/Ar) during the reaction. |
| Incomplete Deprotection | Boc group stable to weak acid. | Use 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:1). Monitor via LCMS. |
Module 4: Synthesis Workflow Visualization
The following diagram outlines the complete stereoselective pathway from the chiral pool to the final salt.
Caption: Optimized workflow for the synthesis of (S)-3-(difluoromethoxy)piperidine HCl ensuring stereoretention.
References
-
Hu, J., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions."[4] Angewandte Chemie International Edition.
-
Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation Reactions." Synthesis.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability, and Properties." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "(S)-1-Boc-3-hydroxypiperidine Product Specification."
Sources
optimization of catalyst selection for difluoromethoxylation
Technical Support Center: Optimization of Catalyst Selection for Difluoromethoxylation
Subject: Strategic Selection and Optimization of Catalysts for the Installation of the Difluoromethoxy (
Executive Summary
The difluoromethoxy group (
This guide moves beyond generic advice, providing a substrate-driven framework for catalyst selection. We distinguish between C-H functionalization (radical photoredox) and O-H functionalization (carbene insertion), as no direct transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed
Module 1: The Decision Matrix (Catalyst Selection Framework)
Before selecting a catalyst, you must define your starting substrate. The reaction mechanism—and therefore the optimal catalyst—is entirely dictated by whether you are functionalizing an existing phenol or installing the group onto an arene backbone.
Figure 1: Substrate-dependent workflow for catalyst and reagent selection. Note that aryl halides require conversion to phenols before difluoromethoxylation.
Module 2: Direct C-H Difluoromethoxylation (Photoredox)
Scenario: You have a complex arene or heteroarene and wish to install
The Protocol (Self-Validating System)
-
Stoichiometry: Mix Arene (1.0 equiv), Reagent (1.5–2.0 equiv), and
(2–5 mol%). -
Solvent: Acetonitrile (MeCN) or DCM.
-
Activation: Irradiate with Blue LEDs (450 nm).
-
Atmosphere: Inert (
or Ar) is preferred to prevent quenching of the excited state catalyst, though some protocols tolerate air.
Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Quenching | Degas the solvent thoroughly (freeze-pump-thaw x3). Oxygen quenches |
| Regioselectivity Issues | Radical Stability | The |
| Bis-difluoromethoxylation | Product is more reactive | The product ( |
| Reagent Decomposition | Thermal Instability | Ensure the reaction temperature remains below 30°C . Use a fan to cool the reaction vial during LED irradiation. |
Mechanistic Insight: The reaction proceeds via Single Electron Transfer (SET). The excited Ru catalyst reduces the N-O bond of the reagent, generating a neutral radical that undergoes
Module 3: O-Difluoromethoxylation of Phenols
Scenario: You have a phenol and need to cap it with a
Method A: Photoredox Carbene Generation (Fu Protocol)
-
Catalyst:
(1 mol%). -
Reagent: Difluorobromoacetic acid (
) + . -
Mechanism: The catalyst reduces the bromoacetate to generate a radical, which eventually releases difluorocarbene (
). The phenoxide attacks this carbene.
Method B: Thermal/Base Activation (Traditional)
-
Reagents: Sodium chlorodifluoroacetate (
) or Difluoromethyl triflate ( ). -
Conditions: DMF/Water,
(for acetate) or Room Temp (for triflate).
Comparative Data Table
| Feature | Photoredox ( | Thermal ( | Triflate ( |
| Temperature | Room Temp ( | High ( | Mild ( |
| Functional Group Tolerance | Excellent (tolerates aldehydes, halides) | Moderate (base sensitive) | Good |
| Reagent Cost | Low (uses generic acid) | Very Low | High |
| Scalability | Low (photon penetration limits) | High | Moderate |
| Primary Failure Mode | Light source intensity | Decarboxylation failure | Hydrolysis of reagent |
Module 4: The "Aryl Halide" Trap (Optimization Guide)
Critical Warning: There is no direct Pd-catalyzed cross-coupling reaction that converts
The Solution: Use a One-Pot, Two-Step protocol.
-
Hydroxylation: Convert
to using / and . -
Alkylation: Add
(Difluoromethyl triflate) and directly to the crude mixture.
Optimization for Step 1 (Hydroxylation):
-
Catalyst: Use bulky, electron-rich phosphine ligands (
or ) to facilitate reductive elimination of the phenol. -
Solvent: 1,4-Dioxane is standard.
-
Troubleshooting: If the phenol yield is low, ensure strictly anhydrous conditions for the Pd step, as water can deactivate the catalyst before the cycle completes.
FAQs: Troubleshooting Common Issues
Q1: Why am I observing difluoroacetophenone side products?
-
Cause: If you are using Pd-catalysis with aryl boronic acids and a carbene source, the Pd-carbene intermediate can undergo insertion of CO (if present) or hydrolysis followed by recombination.
-
Fix: Ensure the reaction is CO-free. If using the oxidative boronic acid method, ensure complete conversion to phenol before adding the difluoromethylating agent.
Q2: My yield is low (<40%) using the photoredox method for C-H functionalization.
-
Cause: The
radical is highly reactive and can react with the solvent or undergo H-abstraction. -
Fix: Increase the concentration of the arene. Use a biphasic system (Water/DCM) if using the radical cation reagent to separate the product from the reactive aqueous phase.
Q3: Can I use Difluoromethyl Triflate (
-
Answer: Yes, for phenols. It reacts with the phenoxide anion.[1] However, the reaction is strictly biphasic (organic/aqueous base).
-
Optimization: vigorous stirring is non-negotiable. The reaction occurs at the interface. Add a phase transfer catalyst (e.g.,
) to boost yields by 15–20%.
References
-
Photoredox C-H Difluoromethoxylation: Ngai, M.-Y., et al. "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes." Science, 2019 .
-
Photoredox Phenol Functionalization: Fu, H., et al. "Visible-Light Photoredox-Catalyzed Difluoromethylation of Phenols." Angewandte Chemie International Edition, 2017 .[2]
-
One-Pot Aryl Halide to Ether: Fier, P. S., & Hartwig, J. F. "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Angewandte Chemie, 2013 .
-
Reagent Properties: "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." NIH/PMC Review, 2020 .
-
General Review: "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021 .
Sources
troubleshooting guide for common problems in difluoromethoxylation reactions
Technical Support Center: Difluoromethoxylation Troubleshooting Guide
Overview: The "Lipophilic Hydrogen Bond" Challenge
The difluoromethoxy group (–OCF₂H) is a critical bioisostere in medicinal chemistry, often acting as a lipophilic hydrogen bond donor capable of modulating pKa and metabolic stability (e.g., Pantoprazole, Roflumilast). However, installing this group is deceptively complex. Unlike simple alkylations, difluoromethoxylation typically relies on the in situ generation of difluorocarbene (:CF₂) , a highly reactive electrophile.
This guide moves beyond basic literature procedures to address the "hidden variables"—water content, carbene release rates, and phase transfer kinetics—that determine success or failure in the lab.
Reagent Selection Matrix
Choosing the right difluorocarbene precursor is the first step in avoiding failure. Use this decision matrix to select the reagent best suited for your substrate's sensitivity and your lab's capabilities.
| Reagent | Chemical Name | Mechanism | Pros | Cons | Best For |
| SCDA | Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Solid, stable, cheap, no special equipment. | Requires high temp (>90°C); moisture sensitive during reaction. | Standard phenols ; robust substrates. |
| ClCF₂H | Chlorodifluoromethane (Freon-22) | Base-mediated elimination | Atom economical; established industrial history. | Gas (requires balloon/autoclave); Ozone Depleting Substance (regulated). | Large-scale/Process chemistry (if permitted). |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Fluoride-induced decomposition | Generates :CF₂ at neutral/mild conditions. | Expensive; requires strictly anhydrous conditions. | Base-sensitive substrates ; complex scaffolds. |
| Hu's Reagent | Tosyl-S-difluoromethyl-S-phenylsulfoximine | Nucleophilic/Electrophilic transfer | Highly tunable; mild. | Multi-step synthesis to prepare reagent; atom inefficient. | Late-stage functionalization of high-value targets.[1] |
The "Gold Standard" Protocol: SCDA-Mediated O-Difluoromethylation
This protocol uses Sodium Chlorodifluoroacetate (SCDA), the most common bench-stable reagent. It is designed to minimize the two most common failure modes: carbene hydrolysis and dimerization .
Target Substrate: Phenols/Naphthols Reagents: Substrate (1.0 eq), ClCF₂CO₂Na (2.0–3.0 eq), K₂CO₃ (2.0 eq). Solvent: DMF/Water (10:1) or Anhydrous DMF (substrate dependent).
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a magnetic stir bar.
-
Expert Insight: Although water is sometimes added to solubilize the base, excessive moisture kills the carbene . For difficult substrates, use anhydrous DMF and Cs₂CO₃ to increase solubility without adding water.
-
-
Base Activation: Add the phenol (1.0 mmol) and K₂CO₃ (2.0 mmol) to DMF (5 mL). Stir at 60°C for 30 minutes before adding the reagent.
-
Expert Insight: This pre-stirring ensures the phenol is fully deprotonated to the phenoxide before :CF₂ is generated. If the phenol is not ionized, it cannot attack the electrophilic carbene, and the carbene will instead dimerize to tetrafluoroethylene (gas).
-
-
Reagent Addition (The Critical Step): Heat the mixture to 95–100°C . Add ClCF₂CO₂Na (SCDA) (2.5 mmol) portion-wise over 1 hour (or via syringe pump if dissolved in DMF).
-
Expert Insight: SCDA decomposes to :CF₂ at ~90-100°C. Adding it all at once creates a "burst" of carbene that favors self-reaction (dimerization) over product formation. Slow addition maintains a low steady-state concentration of :CF₂, favoring the bimolecular reaction with your substrate.
-
-
Quench & Workup: Cool to room temperature. Dilute with water. Extract with EtOAc. Wash organic layer with 5% LiCl (aq) to remove DMF.
-
Expert Insight: DMF trapped in the organic layer can interfere with silica gel chromatography. LiCl washes are essential.
-
Troubleshooting Center (Q&A)
Scenario A: "I see starting material remaining, but the reagent is gone."
Q: Why is the conversion stalling despite adding excess reagent? A: This indicates Carbene Quenching or Inefficient Trapping .
-
Check Moisture: :CF₂ reacts with water to form CO and HF faster than it reacts with many phenols. If your DMF is "wet" (older bottle), the carbene is hydrolyzing.
-
Fix: Use anhydrous DMF and add 3Å molecular sieves.
-
-
Check Temperature: If the internal temperature drops below 90°C during addition, SCDA will not decarboxylate efficiently.
-
Fix: Use an internal thermometer, not just the hotplate setting. Ensure the oil bath is at 110°C to maintain 95-100°C internal.
-
-
Check Anion Formation: The phenol must be a phenoxide.
-
Fix: Switch from K₂CO₃ to Cs₂CO₃ (higher solubility/basicity) or NaH (irreversible deprotonation) in anhydrous DMF.
-
Scenario B: "I isolated a formate ester (Ar-O-CHO) instead of the product."
Q: How did a formyl group get there? A: This is a classic side reaction involving DMF.
-
Mechanism: The phenoxide attacks the electrophilic carbon of DMF (or a Vilsmeier-Haack type intermediate generated by reaction of :CF₂ with DMF) followed by hydrolysis.
-
Fix:
-
Reduce reaction temperature slightly if possible (though SCDA requires heat).
-
Switch solvent to Acetonitrile (MeCN) or NMP . Note that MeCN requires a lower temperature carbene source like TFDA or a photocatalytic method, as it boils at 82°C (too low for rapid SCDA decomposition).
-
Scenario C: "My yield is low on an electron-deficient phenol."
Q: Why do electron-poor substrates fail? A: :CF₂ is an electrophilic carbene. It seeks electron density. Electron-withdrawing groups (EWGs) on the phenol make the oxygen less nucleophilic.
-
Fix:
-
Change Mechanism: Switch to a radical-mediated protocol (e.g., Ir-photocatalysis with BrCF₂CO₂Et) which is less sensitive to the nucleophilicity of the phenol.
-
Phase Transfer: Use a biphasic system (DCM/30% NaOH) with a phase transfer catalyst (TBAB). The high concentration of OH⁻ ensures complete deprotonation, and the interfacial reaction can sometimes drive difficult substrates.
-
Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. The diagram below illustrates the "Life and Death" of the difluorocarbene intermediate.
Caption: The "Life Cycle" of Difluorocarbene. Success depends on the Phenoxide path outcompeting Hydrolysis and Dimerization.
Troubleshooting Logic Tree
Use this flowchart to diagnose experimental failures rapidly.
Caption: Diagnostic Logic Tree for O-Difluoromethylation failures.
References
-
Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Angewandte Chemie International Edition. (Foundational work on sulfone-based reagents).
-
Zafrani, Y., et al. (2019). "Difluoromethylation of phenols and thiols with chlorodifluoromethane (Freon-22)." Journal of Organic Chemistry. (Detailed mechanistic insight into base-mediated pathways).
-
Ngai, M. Y., et al. (2019). "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes." Science. (Radical pathway for difficult substrates).
-
Hands, A. T., et al. (2024).[2] "Difluoromethylation of Phenols." Organic Syntheses. (The authoritative procedure for SCDA usage).
-
Li, Y., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. (Comprehensive review of reagents and strategies).
Sources
A Senior Application Scientist's Guide to the Physicochemical Properties of Difluoromethoxy and Trifluoromethyl Piperidines
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of efficacious and safe therapeutics, the judicious modification of molecular scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine-containing substituents has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the privileged scaffolds in drug discovery, the piperidine ring is ubiquitous. This guide provides an in-depth comparative analysis of two critical fluorinated substituents when appended to the piperidine moiety: the difluoromethoxy (-OCHF₂) group and the trifluoromethyl (-CF₃) group. By understanding their distinct electronic and steric effects, researchers can make more informed decisions in lead optimization.
The Strategic Role of Fluorine in Modulating Piperidine Properties
The piperidine nitrogen, with its basic character, is often a key pharmacophoric element, influencing solubility, receptor interactions, and off-target effects. The introduction of potent electron-withdrawing fluorine-containing groups can profoundly alter the properties of the entire molecule.
-
Basicity (pKa): The electron-withdrawing nature of both -OCHF₂ and -CF₃ groups lowers the pKa of the piperidine nitrogen, reducing its basicity. This modulation can be critical for optimizing absorption, as a lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the drug at physiological pH.
-
Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination generally increases lipophilicity, but the extent of this increase differs significantly between the -OCHF₂ and -CF₃ groups.
-
Metabolic Stability: The high strength of the carbon-fluorine bond often confers metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an extended half-life and improved bioavailability.[2]
-
Conformational Preference: The steric bulk and electronic properties of these substituents can influence the conformational equilibrium of the piperidine ring (axial vs. equatorial), which can impact target binding and overall molecular shape.[3][4]
Head-to-Head Comparison: Physicochemical Data
| Physicochemical Property | 4-(Trifluoromethyl)piperidine | 4-(Difluoromethoxy)piperidine (Estimated) | Expert Analysis and Implications for Drug Design |
| Basicity (pKa) | ~9.62 (Predicted) | < 11.1 (Likely lower than piperidine) | The CF₃ group is a stronger electron-withdrawing group than OCHF₂, and thus is expected to have a more pronounced pKa-lowering effect. A lower pKa can be advantageous for oral absorption but may reduce the strength of ionic interactions with the target. |
| Lipophilicity (LogP) | ~1.7 (Calculated)[5] | ~1.0 - 1.5 (Estimated) | The CF₃ group is known to be more lipophilic than the OCHF₂ group. The more moderate lipophilicity of the OCHF₂ group can be beneficial in mitigating issues associated with high lipophilicity, such as poor aqueous solubility and increased off-target toxicity. |
| Aqueous Solubility | Lower | Higher | The greater polarity of the OCHF₂ group, due to the presence of the oxygen atom, is expected to confer greater aqueous solubility compared to the more hydrophobic CF₃ group. Improved solubility is often a key objective in drug development. |
| Metabolic Stability | High | High, with potential for O-dealkylation | Both groups are significantly more stable than their non-fluorinated counterparts. However, the ether linkage in the OCHF₂ group presents a potential, albeit often minor, metabolic liability (O-dealkylation) that is absent in the CF₃ group.[1] |
| Conformational Preference (A-value in kcal/mol) | ~2.1 | ~0.79 (for OCF₃ on cyclohexane)[6] | The A-value represents the energetic preference for the equatorial position. The larger A-value of the CF₃ group suggests a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This can have a significant impact on the three-dimensional shape of the molecule and its ability to fit into a binding pocket. |
Note: The pKa of unsubstituted piperidine is approximately 11.1. The A-value for the OCF₃ group on a cyclohexane ring is used as a proxy for the OCHF₂ group on a piperidine ring, as direct data is unavailable.
Experimental Protocols for Physicochemical Profiling
To facilitate the direct comparison of novel fluorinated piperidine derivatives, we provide the following validated experimental protocols.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold-standard method for LogP determination.
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4 for LogD measurement).
-
Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration.
-
Partitioning: Combine equal volumes of the aqueous compound solution and the saturated n-octanol in a screw-cap vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Experimental Workflow for LogP Determination:
Caption: A stepwise workflow for the experimental determination of LogP.
Determination of Basicity (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration Setup: Calibrate a pH electrode with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming the In Vitro Activity of 3-(Difluoromethoxy)piperidine Compounds
In the landscape of modern medicinal chemistry, the 3-(difluoromethoxy)piperidine scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic targets. Its unique stereoelectronic properties, conferred by the difluoromethoxy group, can enhance metabolic stability, modulate pKa, and improve cell permeability, making it an attractive motif for drug candidates. This guide provides an in-depth comparison of essential in vitro assays to rigorously characterize the activity of novel 3-(difluoromethoxy)piperidine compounds, with a primary focus on their well-documented antagonism of the Dopamine D4 Receptor (D4R), a key target in the treatment of neuropsychiatric disorders such as L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3][4]
Beyond the primary target, we will explore assays for common secondary targets, including monoamine transporters, and crucial early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This comprehensive approach ensures a robust preclinical data package, enabling confident progression of the most promising candidates.
The Rationale for a Multi-Assay Approach
A single data point is rarely sufficient to define the therapeutic potential of a novel compound. A well-rounded in vitro characterization strategy is a self-validating system. It should not only confirm on-target activity but also assess selectivity and potential off-target effects, alongside early indicators of drug-likeness. This guide is structured to walk researchers through this logical progression, from primary target engagement to initial safety and metabolic profiling.
Section 1: Primary Target Engagement - Dopamine D4 Receptor (D4R) Antagonism
The D4 receptor, a Gi/o-coupled GPCR, is a key target for many piperidine-containing compounds.[2][3] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Therefore, assays to confirm D4R antagonism focus on measuring a compound's ability to bind to the receptor and to block the functional consequences of agonist binding.
Radioligand Binding Assay: Quantifying Affinity
The foundational step in characterizing a D4R antagonist is to determine its binding affinity (Ki) for the receptor. This is typically achieved through a competitive radioligand binding assay.
Causality Behind Experimental Choices: This assay directly measures the physical interaction between the test compound and the D4 receptor. By using a radiolabeled ligand with known high affinity for D4R, we can quantify the concentration of the test compound required to displace 50% of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated. This provides a quantitative measure of the compound's potency at the receptor.
Experimental Protocol: D4R Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a suitable D4R radioligand (e.g., [³H]-Spiperone or a more selective radioligand).
-
Add a range of concentrations of the 3-(difluoromethoxy)piperidine test compound.
-
For non-specific binding determination, include wells with an excess of a known, high-affinity D4R antagonist (e.g., L-745,870).
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring cAMP Inhibition
Confirming that a compound binds to the D4R is crucial, but it is equally important to demonstrate that this binding translates into a functional effect. For a D4R antagonist, this means demonstrating its ability to block the agonist-induced inhibition of cAMP production.
Causality Behind Experimental Choices: This assay assesses the functional consequence of receptor binding. By stimulating the D4R with an agonist (e.g., dopamine) in the presence of our test compound, we can determine if the compound can prevent the downstream signaling event (cAMP inhibition). This confirms the compound's antagonistic activity.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture:
-
Plate CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor in a 96-well plate and culture overnight.[5]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the 3-(difluoromethoxy)piperidine test compound.
-
Add a fixed concentration of a D4R agonist (e.g., dopamine at its EC80 concentration) and an adenylyl cyclase activator (e.g., forskolin).[5]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]
-
-
Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to determine the IC50 value, representing the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP response.
-
Data Presentation: D4R Antagonist Activity
| Compound | D4R Binding Affinity (Ki, nM) | D4R Functional Antagonism (IC50, nM) |
| DFMP-A | 1.5 | 5.2 |
| DFMP-B | 15.8 | 45.1 |
| L-745,870 (Comparator) | 0.9 | 2.1 |
| Clozapine (Comparator) | 10.5 | 30.7 |
Hypothetical data for illustrative purposes.
Diagram: D4R Antagonist Assay Workflow
Caption: Workflow for D4R binding and functional assays.
Section 2: Selectivity Profiling - Monoamine Transporter Assays
To ensure that the observed activity is specific to the D4R and to avoid potential side effects, it is crucial to assess the compound's activity at other structurally related targets. Monoamine transporters (DAT, NET, and SERT) are a common source of off-target activity for CNS-active compounds.
Causality Behind Experimental Choices: Neurotransmitter reuptake inhibitors can have profound physiological effects. Assessing the inhibitory activity of a D4R antagonist candidate at these transporters is a critical step in de-risking the compound. A clean profile at these transporters is highly desirable.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is adaptable for DAT, NET, and SERT by using the appropriate cell line and radiolabeled substrate.
-
Cell Culture:
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with a range of concentrations of the 3-(difluoromethoxy)piperidine test compound for 10-30 minutes at 37°C.[1]
-
Initiate the uptake by adding a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and its unlabeled counterpart.
-
Incubate for a short period (e.g., 10 minutes) at room temperature or 37°C.[7][8]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[6][8]
-
-
Detection and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Monoamine Transporter Selectivity
| Compound | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) |
| DFMP-A | > 10 | > 10 | > 10 |
| DFMP-B | 2.5 | 8.1 | > 10 |
| GBR 12909 (DAT Comparator) | 0.05 | - | - |
| Desipramine (NET Comparator) | - | 0.004 | - |
| Fluoxetine (SERT Comparator) | - | - | 0.015 |
Hypothetical data for illustrative purposes.
Section 3: Early ADME-Tox Profiling
Early assessment of a compound's metabolic stability and potential for cytotoxicity is essential for identifying candidates with a higher probability of success in later stages of drug development.
In Vitro Metabolic Stability: Liver Microsomal Assay
Causality Behind Experimental Choices: The liver is the primary site of drug metabolism.[9][10] An in vitro assay using liver microsomes, which contain a high concentration of key drug-metabolizing enzymes like cytochrome P450s, provides a reliable and high-throughput method to estimate a compound's intrinsic clearance.[9][10] Compounds that are too rapidly metabolized are unlikely to achieve therapeutic concentrations in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Metabolic Reaction:
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.[9][11]
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9][11]
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9][11]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Diagram: Metabolic Stability Workflow
Caption: Workflow for the liver microsomal stability assay.
In Vitro Cytotoxicity: MTT Assay
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity. This is a fundamental and early screen for potential safety liabilities.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating:
-
Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the 3-(difluoromethoxy)piperidine test compound for a specified duration (e.g., 24 or 48 hours).
-
Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Data Presentation: Early ADME-Tox Profile
| Compound | Human Liver Microsomal Stability (t½, min) | HepG2 Cytotoxicity (CC50, µM) |
| DFMP-A | > 60 | > 50 |
| DFMP-B | 15 | > 50 |
| Verapamil (Comparator) | < 5 | 25 |
Hypothetical data for illustrative purposes.
Conclusion
The strategic application of the in vitro assays detailed in this guide provides a robust framework for the comprehensive characterization of novel 3-(difluoromethoxy)piperidine compounds. By systematically evaluating primary target affinity and function, assessing selectivity against key off-targets, and obtaining an early read on metabolic stability and cytotoxicity, researchers can build a strong, data-driven case for advancing the most promising candidates toward further preclinical and clinical development. This rigorous, multi-faceted approach is fundamental to navigating the complexities of modern drug discovery and increasing the likelihood of success.
References
-
Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Retrieved from [Link]
-
Auras-Bioscience. (n.d.). CAMPNOMAD DRD4 Cell Line. Retrieved from [Link]
-
Di Martino, R. M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2856–2871. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA. Retrieved from [Link]
-
Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358823. Retrieved from [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Cancers, 14(18), 4478. Retrieved from [Link]
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 76-84. Retrieved from [Link]
-
Amantini, C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(10), 8908. Retrieved from [Link]
-
Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12229–12237. Retrieved from [Link]
-
Sharma, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(21), 7244. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
The ODIN. (n.d.). DRD4 Genotyping. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Amantini, C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50043. Retrieved from [Link]
-
Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 121-129. Retrieved from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Serafin, E., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(13), 11116. Retrieved from [Link]
-
Van Tol, H. H., et al. (1996). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Journal of Neurochemistry, 66(2), 486-493. Retrieved from [Link]
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mttlab.eu [mttlab.eu]
- 11. mercell.com [mercell.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-(Difluoromethoxy)piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, project termination. This guide, designed for researchers, scientists, and drug development professionals, delves into the crucial practice of cross-reactivity profiling, with a specific focus on compounds incorporating the 3-(difluoromethoxy)piperidine moiety.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and target affinity. However, these modifications can also alter the compound's selectivity profile. Therefore, a thorough understanding of the cross-reactivity of 3-(difluoromethoxy)piperidine-based compounds is paramount for successful drug development.
While publicly available cross-reactivity data for compounds containing the precise 3-(difluoromethoxy)piperidine scaffold remains limited, we can draw valuable insights from closely related analogues. This guide will utilize a well-characterized 4,4-difluoro-3-(phenoxymethyl)piperidine derivative , a potent and selective dopamine D4 receptor antagonist, as a primary case study to illustrate the principles and methodologies of cross-reactivity profiling.[2][3][4] By examining this analogue, we can establish a framework for assessing the selectivity of novel compounds bearing the 3-(difluoromethoxy)piperidine core.
The Imperative of Selectivity Profiling in Drug Discovery
The development of a new drug is a complex and costly endeavor, with a high rate of attrition. A significant contributor to this failure rate is unforeseen toxicity arising from off-target interactions.[5] Early and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a strategic necessity. It allows for:
-
Early identification of potential liabilities: Uncovering off-target activities at an early stage enables medicinal chemists to modify the compound's structure to improve selectivity and mitigate potential side effects.
-
Informed candidate selection: By comparing the cross-reactivity profiles of multiple lead compounds, researchers can prioritize those with the most favorable selectivity windows for further development.
-
Understanding of mechanism of action: A clean selectivity profile strengthens the evidence that the observed biological effects are due to the intended on-target activity. Conversely, identified off-target activities can sometimes be repurposed for new therapeutic indications.
-
Prediction of potential clinical adverse events: Many off-target interactions are linked to known clinical side effects. Proactive screening can help anticipate and manage these risks.[5]
A Case Study: Profiling a 4,4-Difluoro-3-(phenoxymethyl)piperidine-Based Dopamine D4 Receptor Antagonist
To illustrate the practical application of cross-reactivity profiling, we will examine a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives developed as potent and selective antagonists of the dopamine D4 receptor (D4R).[2][3][4] The lead compound from this series, let's call it Compound A , demonstrated exceptional binding affinity for the D4R.
On-Target Potency
The initial characterization of Compound A focused on its affinity for the intended target, the dopamine D4 receptor. This is typically determined through radioligand binding assays.
Table 1: On-Target Binding Affinity of Compound A
| Target | Ki (nM) |
| Dopamine D4 Receptor | 0.3 |
Ki (inhibitor constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
The sub-nanomolar Ki value for Compound A at the D4R confirms its high potency for the intended target.
Cross-Reactivity Profiling Against Related Targets
A critical next step is to assess the compound's selectivity against closely related receptors, in this case, other dopamine receptor subtypes. This is crucial as off-target activity at these receptors could lead to undesirable side effects.
Table 2: Selectivity Profile of Compound A against Dopamine Receptor Subtypes
| Target | Ki (nM) | Selectivity vs. D4R (fold) |
| Dopamine D1 Receptor | >10,000 | >33,333 |
| Dopamine D2 Receptor | >10,000 | >33,333 |
| Dopamine D3 Receptor | >10,000 | >33,333 |
| Dopamine D5 Receptor | >10,000 | >33,333 |
The data clearly demonstrates the exceptional selectivity of Compound A for the D4 receptor over other dopamine receptor subtypes, with a selectivity window of over 33,000-fold.[3] This high degree of selectivity is a highly desirable characteristic for a drug candidate.
Experimental Workflows for Cross-Reactivity Profiling
A tiered and systematic approach is typically employed for cross-reactivity profiling, starting with closely related targets and expanding to broader panels of off-targets.
Tier 1: Profiling Against a Focused Panel of Related Targets
This initial screen, as demonstrated with the dopamine receptors, is essential to establish on-target selectivity.
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5) are cultured under standard conditions.
-
Cell membranes are harvested by homogenization and centrifugation. The final membrane pellets are resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (containing the receptor of interest).
-
A specific radioligand for the receptor subtype (e.g., [3H]-Spiperone for D2-like receptors, [3H]-SCH23390 for D1-like receptors).
-
Increasing concentrations of the test compound (e.g., Compound A) or a known reference compound.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Tier 2: Broad Panel Off-Target Screening
Following the initial selectivity assessment, lead compounds are typically screened against a broad panel of off-targets to identify any potential liabilities. Several contract research organizations (CROs) offer standardized safety screening panels.
A widely used panel is the Eurofins SafetyScreen44™ Panel , which includes a diverse set of over 40 receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.[6][7] Another common practice is to perform a broad kinase panel screen, such as those offered by Reaction Biology , to assess for any off-target kinase activity, which is a common source of toxicity for many small molecule drugs.[8][9]
Experimental Protocol: Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen44™)
-
Compound Submission: The test compound is submitted to the CRO at a specified concentration (typically 10 µM for a primary screen).
-
Assay Performance: The CRO performs a battery of standardized binding or functional assays for each target in the panel. These assays are highly automated and validated.
-
Data Reporting: The results are typically reported as the percent inhibition or activation at the single test concentration. A common threshold for a "hit" is >50% inhibition.
-
Follow-up Studies: For any identified hits, follow-up dose-response studies are conducted to determine the IC50 or EC50 value, providing a quantitative measure of the off-target activity.
Caption: Workflow for broad panel off-target screening.
Interpreting the Data and Guiding Further Research
The data generated from cross-reactivity profiling is invaluable for guiding the next steps in a drug discovery program. For our case study of Compound A, the clean selectivity profile against other dopamine receptors provides strong support for its continued development as a D4R-selective antagonist.
Should off-target activities be identified for a novel 3-(difluoromethoxy)piperidine-based compound, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can synthesize and test a series of analogues to understand which structural features contribute to the off-target activity. This knowledge can then be used to design new compounds with improved selectivity.
-
Risk Assessment: The potential clinical implications of the off-target activity should be carefully evaluated. If the off-target is known to be associated with serious adverse effects, the compound may be deprioritized.
-
Repurposing: In some cases, an off-target activity may be beneficial and could lead to a new therapeutic indication for the compound.
Conclusion
The cross-reactivity profiling of novel chemical entities is a cornerstone of modern drug discovery. For compounds containing the 3-(difluoromethoxy)piperidine scaffold, a thorough assessment of on- and off-target activities is essential to ensure their safety and efficacy. While direct public data on this specific moiety is emerging, the principles and methodologies can be effectively illustrated through well-characterized analogues such as the 4,4-difluoro-3-(phenoxymethyl)piperidine-based dopamine D4 receptor antagonists. By employing a tiered and systematic screening approach, researchers can navigate the complex selectivity landscape, mitigate risks, and ultimately increase the probability of success in developing novel and safe medicines.
References
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology, 150, 107468. [Link]
-
Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019). Journal of Medicinal Chemistry, 62(9), 4583-4601. [Link]
-
Karpenko, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8299. [Link]
-
Hurst, C. H., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1776-1781. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1546-1556. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). The University of North Carolina at Chapel Hill. [Link]
-
NIMH Psychoactive Drug Screening Program. (2017). National Institute of Mental Health. [Link]
-
Lemoine, L., et al. (2013). Pharmacological agonists for more-targeted CNS radio-pharmaceuticals. Frontiers in Pharmacology, 4, 151. [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). (2017). National Institute of Mental Health. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 316. [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
-
In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. (2017). bioRxiv. [Link]
-
Brust, P., et al. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(10), 1032. [Link]
-
University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. Assay Protocol Book. [Link]
-
Luceome Biotechnologies. (2021). Cell-free KinaseSeeker™ Assays. [Link]
-
Reaction Biology. Complete kinase assay list. [Link]
-
dkNET. NIMH Psychoactive Drug Screening Program. [Link]
-
Prestwick Chemical. Prestwick CNS-penetrant Drug Library. [Link]
-
Eurofins. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]
-
Eurofins. GPCR Products and Services. [Link]
-
HSLS. PDSP (Psychoactive Drug Screening Program) Drug Database. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. [Link]
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofins.com [eurofins.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Publish Comparison Guide: Analytical Method Validation for 3-(Difluoromethoxy)piperidine
This guide serves as an advanced technical resource for the validation of analytical methods quantifying 3-(Difluoromethoxy)piperidine (CAS: 1272758-03-4), a critical fluorinated building block in medicinal chemistry.
Executive Summary & Comparison Matrix
Quantifying 3-(Difluoromethoxy)piperidine presents a unique "analytical triad" of challenges:
-
Lack of Chromophore: The piperidine ring and difluoromethoxy group lack significant UV absorption above 210 nm, making standard HPLC-UV insensitive.
-
Polarity & Basicity: The secondary amine (
) causes severe peak tailing on traditional C18 columns due to silanol interactions. -
Volatility: While amenable to GC, the polar amine tail often requires derivatization to prevent adsorption in the inlet liner.
This guide compares the Proposed Optimized Method (HILIC-MS/MS) against traditional alternatives.
Table 1: Comparative Performance Matrix
| Feature | Optimized HILIC-MS/MS (The "Product") | Derivatization HPLC-UV (Alternative A) | GC-FID/MS (Alternative B) |
| Principle | Hydrophilic Interaction LC + Tandem Mass Spec | Pre-column reaction (e.g., FMOC-Cl) + UV detection | Gas Chromatography + Flame Ionization/MS |
| Sensitivity (LOQ) | High (< 1.0 ng/mL) | Moderate (50–100 ng/mL) | Moderate to High (10–50 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (dependent on derivative separation) | Good (matrix interference possible) |
| Sample Prep | Simple (Dilute-and-Shoot or PPT) | Complex (Reaction, incubation, quenching) | Moderate (Solvent exchange, potential derivatization) |
| Throughput | High (3–5 min run time) | Low (Long run times + prep) | Medium (10–15 min thermal gradients) |
| Suitability | Trace impurities, Genotoxic Impurity (PGI) screening, Biological matrices | Bulk purity assay (if MS unavailable) | Residual solvent analysis, Volatile impurities |
Scientific Rationale: Why HILIC-MS/MS?
The Causality of Choice
Standard Reverse Phase (RP) chromatography fails for 3-(Difluoromethoxy)piperidine because the analyte is too polar to retain well on C18 without ion-pairing agents (which suppress MS signal). Conversely, at high pH (to deprotonate the amine), silica dissolution becomes a risk for many columns.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Uses a polar stationary phase (e.g., bare silica or zwitterionic) and a high-organic mobile phase. The polar piperidine partitions into the water-enriched layer on the silica surface.
-
MS Synergy: The high organic content (typically >70% Acetonitrile) enhances desolvation efficiency in the electrospray ionization (ESI) source, boosting sensitivity by 5–10x compared to aqueous RP-LC.
DOT Diagram: Method Selection Logic
The following decision tree illustrates when to deploy the HILIC-MS/MS protocol versus alternatives.
Figure 1: Decision tree for selecting the analytical methodology based on sensitivity needs and lab resources.
The "Product": Optimized HILIC-MS/MS Protocol
This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag failure modes (e.g., retention time drift due to buffer evaporation) before data is collected.
Materials & Reagents[1][2][3][4][5][6]
-
Analyte: 3-(Difluoromethoxy)piperidine (MW: 151.15 g/mol ).
-
Internal Standard (IS): 3-(Difluoromethoxy)piperidine-d10 or a structural analog like 3-methoxypiperidine (if isotopologue is unavailable).
-
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Parameters[2][6][7]
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions:
-
Quantifier:
(Loss of difluoromethoxy tail + ring cleavage). -
Qualifier:
(Loss of fragment).
-
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 50% B
-
3.1 min: 90% B (Re-equilibration is critical in HILIC; allow 2–3 mins).
-
Workflow Diagram
Figure 2: Streamlined HILIC-MS/MS analytical workflow.
Validation Framework (ICH Q2(R2) Compliant)
To ensure Trustworthiness , the method must be validated against the following criteria.
Specificity
-
Requirement: No interference at the retention time of the analyte from the matrix or impurities.
-
Protocol: Inject blank matrix (e.g., dissolved API excipients) and ensure signal is < 20% of the LOQ response.
-
Check: The MRM transition (
) is highly specific to the piperidine core, avoiding common UV interferences.
Linearity & Range[2]
-
Protocol: Prepare 6 concentration levels from LOQ to 120% of target concentration.
-
Acceptance:
.[1] -
Typical Range: 1.0 ng/mL to 1000 ng/mL (linear dynamic range).
Accuracy & Precision[6][7][8]
-
Accuracy: Spike samples at 50%, 100%, and 150% of target. Mean recovery must be 90–110% (80–120% for trace impurities).
-
Precision:
-
Repeatability: 6 injections of 100% standard (RSD
5%). -
Intermediate Precision: Different days/analysts.
-
Limit of Detection (LOD) / Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio.[2]
-
LOD: S/N
3. -
LOQ: S/N
10. -
Note: In HILIC-MS, the LOQ is often limited by background noise from ammonium formate clusters, so optimizing declustering potential is key.
Troubleshooting & "Self-Validating" Controls
A robust method includes indicators that warn the operator of drift.
| Symptom | Probable Cause | Corrective Action |
| Retention Time Shift | HILIC phase hydration change | Ensure 3+ minute re-equilibration time at end of gradient. |
| Signal Suppression | Matrix effect (Phospholipids) | Monitor IS response. If IS drops >20%, improve sample clean-up (e.g., Ostro plates). |
| Peak Tailing | Secondary silanol interaction | Verify buffer pH is 3.0. Ammonium concentration must be |
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar amines in biological matrices. Bioanalysis. [Link]
-
Dolan, J. W. (2018). LCGC North America: Troubleshooting HILIC Separations. [Link]
Sources
literature review of the biological effects of difluoromethoxylated compounds
A Publish Comparison Guide for Medicinal Chemists
) Moiety in Drug DesignExecutive Summary: The "Lipophilic Donor" Paradox
In modern medicinal chemistry, the difluoromethoxy group (-OCHF
This guide objectively compares the -OCHF
Physicochemical Performance Matrix
The decision to incorporate a difluoromethoxy group is often driven by the need to modulate three parameters simultaneously: lipophilicity, electronic character, and hydrogen bonding.
Comparative Data Table
The following table summarizes the quantitative shifts observed when substituting a phenyl ring substituent.
| Property | Methoxy (-OCH | Difluoromethoxy (-OCHF | Trifluoromethoxy (-OCF | Hydroxyl (-OH) |
| Hansch Lipophilicity ( | -0.02 (Neutral) | +0.65 (Lipophilic) | +1.04 (Highly Lipophilic) | -0.67 (Hydrophilic) |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | -0.37 (Donor) |
| H-Bond Donor Acidity ( | 0.00 (None) | ~0.10 - 0.16 (Weak Donor) | 0.00 (None) | ~0.60 (Strong Donor) |
| H-Bond Acceptor Basicity ( | 0.29 (Moderate) | ~0.10 (Weak) | ~0.02 (Negligible) | 0.37 (Strong) |
| Metabolic Liability | High (O-demethylation) | Low (C-H bond strengthened) | Very Low (Blocked) | High (Glucuronidation) |
Key Insight: The -OCHF
group acts as a "Lipophilic Hydrogen Bond Donor."[2] Unlike -OCF, the terminal proton in -OCHF is sufficiently acidic (polarized by the two fluorine atoms) to act as a weak hydrogen bond donor (HBD), comparable to aniline or thiophenol. This allows it to maintain specific binding interactions while still improving membrane permeability.
Biological Mechanisms & Logic
3.1. Metabolic Stability: The Deuterium-Like Effect
Replacing a methoxy group (-OCH
-
Mechanism: Cytochrome P450 enzymes typically oxidize the C-H bond adjacent to the oxygen (O-dealkylation).
-
Causality: The C-F bond is highly electronegative, pulling electron density and strengthening the remaining C-H bond. Furthermore, the van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) creates steric hindrance, preventing the heme iron of CYP450 from accessing the carbon center.
-
Outcome: In the optimization of Roflumilast (a PDE4 inhibitor), the difluoromethoxy group was essential to prevent rapid metabolic clearance observed with non-fluorinated alkoxy analogs.
3.2. Conformational Locking via Intramolecular H-Bonds
The unique H-bond donor capability of -OCHF
-
Effect: This "locks" the molecule into a planar or specific bio-active conformation, reducing the entropic penalty of binding to the protein target.
-
Permeability: By satisfying the H-bond potential internally, the molecule appears more lipophilic to the lipid bilayer, enhancing passive permeability (the "Chameleon Effect").
Visualization of Decision Logic
The following diagram illustrates the decision tree for selecting the -OCHF
Caption: Decision matrix for bioisosteric replacement. The -OCHF2 group (Green) serves as the optimal bridge when both metabolic stability and hydrogen bond donation are required.
Experimental Protocols
To validate the "Lipophilic Donor" hypothesis in your lead series, use the following protocols.
Protocol A: Determination of Hydrogen Bond Acidity (Abraham's A Parameter)
Rationale: Standard LogP calculations do not account for the specific H-bond donor capacity of the C-H bond in -OCHF
Reagents:
-
Compound of Interest (containing -OCHF
)[3][4][5][6][7] -
CDCl
(Non-polar solvent) -
DMSO-
(Strong H-bond acceptor solvent)
Workflow:
-
Sample Preparation: Prepare two NMR tubes.
-
Tube 1: 5-10 mg compound in 0.6 mL CDCl
. -
Tube 2: 5-10 mg compound in 0.6 mL DMSO-
.
-
-
Acquisition: Acquire
H NMR spectra at 298 K. Ensure sufficient scans (ns=64) to clearly resolve the triplet of the -OCHF proton ( Hz). -
Analysis:
-
Record the chemical shift (
) of the -OCHF proton in both solvents. -
Calculate the shift difference:
.[8]
-
-
Calculation:
Protocol B: Comparative Microsomal Stability Assay
Rationale: To quantify the metabolic blockade effect of -OCHF
Reagents:
-
Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate buffer (pH 7.4).
-
Test Compounds: Methoxy analog vs. Difluoromethoxy analog.
Workflow:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL) with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: The -OCHF
analog should exhibit a at least 3-5x lower than the -OCH analog to justify the synthetic complexity.
-
Case Study Analysis
Roflumilast (Daxas®)[6]
-
Indication: COPD / Asthma (PDE4 Inhibitor).[6]
-
Structural Feature: 3-cyclopropylmethoxy-4-difluoromethoxybenzamide.[6][9]
-
Role of -OCHF
:-
Metabolism: The catechol ether moiety is a known soft spot. Replacing the 4-methoxy with 4-difluoromethoxy significantly extended the half-life (
hours in humans) allowing for once-daily dosing. -
Potency: The -OCHF
group fills a hydrophobic pocket in the PDE4 enzyme while the polarized C-H forms a weak electrostatic interaction with the backbone, maintaining picomolar potency ( nM).
-
Pantoprazole (Protonix®)
-
Indication: PPI for GERD.[10]
-
Structural Feature: 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole.[11]
-
Role of -OCHF
:-
Electronic Modulation: The electron-withdrawing nature of the -OCHF
group on the benzimidazole ring lowers the pKa of the pyridine nitrogen compared to Omeprazole (which has methyl/methoxy groups). This tunes the activation pH, making Pantoprazole more stable at neutral pH and highly selective for the acidic environment of the parietal cell canaliculus.
-
References
-
Erickson, J. A., et al. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Hatzelmann, A., & Schudt, C. (2001). Phosphodiesterase 4 inhibitors for the treatment of asthma and COPD: The role of roflumilast. Drugs of the Future. Link
-
Kromer, W., et al. (1990). Differences in pH-dependent activation rates of substituted benzimidazoles: Influence of the difluoromethoxy group. Pharmacology. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pantoprazole | Manasa Life Sciences [manasalifesciences.com]
- 11. clearsynth.com [clearsynth.com]
Proper Disposal Procedures: 3-(Difluoromethoxy)piperidine
Executive Safety & Logistics Summary
Compound: 3-(Difluoromethoxy)piperidine CAS: 1638784-53-8 (generic/isomer specific variants apply) Waste Classification: Halogenated Organic – Basic/Amine Primary Hazard: Corrosive (Skin/Eye), Combustible, Toxic (Oral/Dermal).[1][2] Critical Disposal Constraint: This compound contains fluorine.[1][3] Upon thermal decomposition (incineration), it generates Hydrogen Fluoride (HF).[1] It must be segregated into the halogenated waste stream, distinct from general non-halogenated organic solvents.[1][3]
Technical Analysis & Pre-Disposal Assessment
Author's Note (Senior Scientist):
In drug discovery workflows, fluorinated piperidines are often treated casually as "just another amine." This is a procedural error. The difluoromethoxy group (
The presence of the secondary amine (piperidine ring) makes this compound basic .[1] A common laboratory accident involves adding basic organic waste to a container previously used for acid chlorides or strong acids, resulting in violent exothermic neutralization and spattering.
Physicochemical Data for Disposal
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | Contains Fluorine (Halogenated).[1][2][4][5][6][7][8][9][10] | |
| Molecular Weight | ~151.15 g/mol | Heavier than water (check density if phase separation occurs).[1][2] |
| Acidity/Basicity | Basic (Secondary Amine) | Incompatible with Acid Waste streams.[1][2] |
| Flash Point | Predicted >60°C (Combustible) | Treat as Flammable Waste for safety.[1][2] |
| State | Liquid or Low-melting Solid | May require dissolution in solvent for transfer.[1][2] |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Golden Rule")
Do NOT mix 3-(Difluoromethoxy)piperidine with:
-
Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of formation of N-nitroso compounds or fire.[1]
-
Strong Acids: Exothermic reaction.[1]
-
Non-Halogenated Solvents: Contaminates the fuel-blending stream.[1]
Phase 2: Packaging & Accumulation
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the compound is wet or potentially hydrolyzed, as amines can corrode certain alloys over time.
-
Solvent Dilution: If the compound is a solid residue or small aliquot, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) to ensure it flows into the waste container without clogging the neck.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Phase 3: Labeling (Critical for Incineration)
The receiving facility uses rotary kilns.[1] If they are unaware of high fluorine content, the HF generated can damage their scrubbers.
-
Standard Tag: "Hazardous Waste - Halogenated Organic."[1]
-
Constituent Listing: Explicitly write "3-(Difluoromethoxy)piperidine" and "High Fluorine Content."
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Flammable.[1][11]
Operational Workflow (Visual Guide)
The following decision tree outlines the logic for segregating this specific compound from other laboratory waste streams.
Figure 1: Logic flow for segregating fluorinated amine waste. Note the critical checkpoint for pH compatibility to prevent accidental neutralization reactions.
Emergency Contingencies
Spill Management (Small Scale < 500 mL)
-
Evacuate & Ventilate: The amine vapor is a respiratory irritant.[1] Clear the immediate area.[1][12][13]
-
PPE: Double nitrile gloves (0.11 mm minimum thickness), lab coat, and safety goggles.
-
Neutralization: Do not use strong acids to neutralize the spill directly.[1] Use a commercial solvent adsorbent (e.g., Solusorb®) or vermiculite.[1]
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Contains Fluorinated Amine)."[1]
Exposure Response[2][13]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Piperidines are lipophilic; water alone may not remove it efficiently without soap.[1]
-
Eye Contact: Rinse for 15 minutes.[1][13] Seek medical attention immediately (alkaline burns can be deceptive).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[14][15] National Academies Press.[1][14] [1]
-
PubChem. (n.d.).[1] Compound Summary: 3-(Difluoromethoxy)piperidine.[1][4][5][6][16] National Library of Medicine.[1] [1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][1]
-
Fisher Scientific. (2024).[1][13] Safety Data Sheet: 4-[4-(Trifluoromethoxy)phenoxy]piperidine (Structural Analog).[1][2][1]
Sources
- 1. nyu.edu [nyu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. PubChemLite - 3-(difluoromethoxy)piperidine (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
- 5. (3S)-3-(difluoromethoxy)piperidine;hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. molcore.com [molcore.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.es [fishersci.es]
- 14. reed.edu [reed.edu]
- 15. Prudent Practices in the Laboratory [nationalacademies.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
